molecular formula C7H8FNO2S B1322496 5-Fluoro-2-methylsulfonylaniline CAS No. 1000339-65-0

5-Fluoro-2-methylsulfonylaniline

Cat. No.: B1322496
CAS No.: 1000339-65-0
M. Wt: 189.21 g/mol
InChI Key: FTVFGNHBSCURJP-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylsulfonylaniline is a useful research compound. Its molecular formula is C7H8FNO2S and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-methylsulfonylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methylsulfonylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVFGNHBSCURJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626549
Record name 5-Fluoro-2-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-65-0
Record name 5-Fluoro-2-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Fluoro-Methylsulfonylanilines, with a Focus on the Isomer 5-Fluoro-2-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Isomeric Scarcity

In the realm of fine chemical synthesis and drug discovery, the precise characterization of molecular isomers is paramount. The positional arrangement of functional groups on an aromatic ring can dramatically alter a compound's physicochemical properties, thereby influencing its reactivity, bioavailability, and safety profile. This guide addresses the physical properties of 5-Fluoro-2-methylsulfonylaniline, a compound of interest in medicinal chemistry.

It is crucial to state at the outset that a comprehensive search of the scientific literature and chemical databases reveals a significant lack of experimentally determined physical property data specifically for the 5-Fluoro-2-methylsulfonylaniline isomer. This scarcity is not uncommon for novel or less-studied compounds.

Therefore, this guide adopts a dual strategy. Firstly, it provides a thorough compilation of available data for closely related isomers, namely 3-Fluoro-4-(methylsulfonyl)aniline and 2-Fluoro-5-(methylsulfonyl)aniline, alongside the potential precursor, 5-Fluoro-2-methylaniline. By presenting this information, we aim to provide a valuable comparative dataset for researchers working with this class of compounds.

Secondly, this document will delve into the theoretical underpinnings of how the specific placement of the fluoro and methylsulfonyl groups is expected to influence the physical properties of the aniline scaffold. This predictive analysis, grounded in established principles of physical organic chemistry, will offer a scientifically reasoned estimation of the properties of 5-Fluoro-2-methylsulfonylaniline.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in understanding a compound's physical properties is a thorough analysis of its molecular structure. The interplay of the electron-donating amino group, the electron-withdrawing and polar methylsulfonyl group, and the electronegative fluorine atom dictates the molecule's overall polarity, potential for intermolecular interactions, and consequently, its bulk physical properties.

Table 1: Molecular and Computed Properties of 5-Fluoro-2-methylsulfonylaniline and Related Isomers

Property5-Fluoro-2-methylsulfonylaniline (Predicted)3-Fluoro-4-(methylsulfonyl)aniline[1]2-Fluoro-5-(methylsulfonyl)aniline5-Fluoro-2-methylaniline[2]
CAS Number Not Available252561-34-5[1]387358-51-2367-29-3[2]
Molecular Formula C₇H₈FNO₂SC₇H₈FNO₂S[1]C₇H₈FNO₂SC₇H₈FN[2]
Molecular Weight 189.21 g/mol 189.21 g/mol [1]189.21 g/mol 125.15 g/mol [2]
Appearance Likely a crystalline solidNot specifiedNot specifiedCrystalline Solid or Liquid[3]
Melting Point (°C) Estimated >100Not AvailableNot Available36[2]
Boiling Point (°C) High, likely with decompositionNot AvailableNot Available83 at 14 mmHg[2]
Solubility Predicted low solubility in water, soluble in polar organic solventsPredicted low solubility in waterPredicted low solubility in waterInsoluble in water[2]
pKa (predicted) < 3.44Not AvailableNot Available3.44 ± 0.10[3]
LogP (predicted) > 0.60.6[1]Not Available1.716

The Influence of Isomeric Position on Physical Properties

The arrangement of the fluoro and methylsulfonyl substituents relative to the amino group is critical in determining the physical properties of the molecule.

  • Melting Point: The melting point is influenced by the efficiency of crystal lattice packing and the strength of intermolecular forces. For 5-Fluoro-2-methylsulfonylaniline, the bulky methylsulfonyl group ortho to the amino group may introduce steric hindrance, potentially disrupting crystal packing compared to a para-substituted isomer. However, the strong dipole-dipole interactions from the sulfonyl group and hydrogen bonding from the amine group would contribute to a relatively high melting point, likely exceeding that of its precursor, 5-Fluoro-2-methylaniline (36 °C)[2]. The presence of both strong hydrogen bond donors (-NH₂) and acceptors (-SO₂) would facilitate strong intermolecular hydrogen bonding, leading to a higher melting point.

  • Boiling Point: The boiling point is primarily determined by intermolecular forces. The high polarity imparted by the methylsulfonyl group and the potential for hydrogen bonding from the aniline moiety suggest a high boiling point for 5-Fluoro-2-methylsulfonylaniline. It is likely that this compound would decompose before reaching its boiling point at atmospheric pressure.

  • Solubility: The "like dissolves like" principle is key here. The aniline ring provides lipophilic character, while the amino and methylsulfonyl groups introduce polarity and hydrogen bonding capabilities. The overall solubility in water is expected to be low due to the dominance of the aromatic ring. However, it is predicted to be soluble in polar organic solvents such as ethanol, methanol, and DMSO, which can engage in hydrogen bonding and dipole-dipole interactions.

  • Acidity/Basicity (pKa): The amino group of aniline is weakly basic. The presence of the strongly electron-withdrawing methylsulfonyl group, particularly in the ortho position, is expected to significantly decrease the basicity of the amino group in 5-Fluoro-2-methylsulfonylaniline. The pKa is therefore predicted to be lower than that of 5-Fluoro-2-methylaniline (predicted pKa 3.44)[3].

Experimental Protocols for Physicochemical Characterization

For researchers who synthesize 5-Fluoro-2-methylsulfonylaniline, the following are generalized protocols for the determination of its key physical properties.

Melting Point Determination (Capillary Method)

This standard technique provides a sharp melting range for a pure crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the synthesized 5-Fluoro-2-methylsulfonylaniline is a dry, finely powdered solid. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample (2-3 mm in height).

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Recording the Melting Range: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. For a pure compound, this range should be narrow (0.5-2 °C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Load1 Pack Capillary Tube (2-3 mm) Prep2->Load1 Measure1 Place in Apparatus Load1->Measure1 Measure2 Rapid Heat to T_exp - 20°C Measure1->Measure2 Measure3 Slow Heat (1-2°C/min) Measure2->Measure3 Measure4 Record Melting Range Measure3->Measure4

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative assessment of solubility in various solvents is a fundamental physical property.

Apparatus:

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

  • Sample Addition: Add a small, accurately weighed amount of 5-Fluoro-2-methylsulfonylaniline (e.g., 1-5 mg) to a test tube.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for at least one minute.

  • Observation: Visually inspect the mixture for any undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid appears largely unchanged.

SolubilityWorkflow Start Weigh Sample (1-5 mg) AddSolvent Add Solvent (1 mL) Start->AddSolvent Vortex Vortex for 1 min AddSolvent->Vortex Observe Visual Observation Vortex->Observe Soluble Soluble Observe->Soluble Clear Solution PartiallySoluble Partially Soluble Observe->PartiallySoluble Some Solid Remains Insoluble Insoluble Observe->Insoluble No Change

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic and Analytical Characterization

While not strictly "physical properties" in the same vein as melting or boiling points, spectroscopic data are intrinsic characteristics of a molecule and are vital for its identification and confirmation of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be complex due to the splitting patterns of the aromatic protons influenced by both the fluorine and the other substituents. The chemical shifts of the amino protons would be informative.

    • ¹³C NMR: The carbon NMR would show distinct signals for each of the seven carbon atoms, with the carbon attached to the fluorine exhibiting a characteristic large coupling constant (¹JCF).

    • ¹⁹F NMR: This would show a single resonance for the fluorine atom, with its chemical shift and coupling to adjacent protons providing valuable structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively), and C-F stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio of the molecular ion.

Safety and Handling of Fluoro-Methylsulfonylaniline Derivatives

Given the absence of a specific Safety Data Sheet (SDS) for 5-Fluoro-2-methylsulfonylaniline, it is imperative to handle this compound with the utmost caution, assuming it possesses hazards similar to or greater than its known isomers.

General Hazards of Related Compounds:

  • Acute Toxicity: Isomers such as 2-Fluoro-3-(methylsulfonyl)aniline are classified as harmful if swallowed (H302), in contact with skin (H312 - for some isomers), or if inhaled (H332 - for some isomers)[4].

  • Skin and Eye Irritation: Many related anilines cause skin irritation (H315) and serious eye irritation (H319)[4].

  • Respiratory Irritation: May cause respiratory irritation (H335)[4].

Recommended Handling Procedures:

  • Engineering Controls: Work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes[5]. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].

Conclusion and Future Directions

While the specific physical properties of 5-Fluoro-2-methylsulfonylaniline remain to be experimentally determined, this guide provides a robust framework for researchers in the field. By presenting data on related isomers and discussing the expected influence of its unique substitution pattern, we offer a scientifically grounded starting point for its study. The experimental protocols detailed herein provide a clear path for the characterization of this and other novel compounds.

It is our hope that this guide will not only serve as a valuable resource but also stimulate further research into this and other under-characterized isomers, ultimately contributing to the broader landscape of medicinal and materials chemistry.

References

  • PubChem. (n.d.). 3-Fluoro-4-(methylsulfonyl)aniline. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PureSynth. (n.d.). 5-Fluoro-2-Methylaniline 98.0%(GC). Retrieved February 2, 2026, from [Link]

Sources

Navigating the Synthesis and Application of Fluorinated Methylsulfonylanilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The unique properties of fluorine, such as its high electronegativity and small atomic radius, can profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive technical overview of a key fluorinated building block, with a focus on 3-Fluoro-4-(methylsulfonyl)aniline . While the initial topic of interest was 5-Fluoro-2-methylsulfonylaniline, publicly available data for this specific isomer is scarce. Therefore, this guide will center on the well-characterized and structurally related isomer, 3-Fluoro-4-(methylsulfonyl)aniline, to ensure scientific accuracy and practical utility for researchers, scientists, and drug development professionals. This compound serves as a vital intermediate in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials.[1][2][3]

Physicochemical Properties of 3-Fluoro-4-(methylsulfonyl)aniline

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed properties of 3-Fluoro-4-(methylsulfonyl)aniline.

PropertyValueSource
Molecular Formula C₇H₈FNO₂SPubChem[4]
Molecular Weight 189.21 g/mol PubChem[4]
IUPAC Name 3-fluoro-4-methylsulfonylanilinePubChem[4]
CAS Number 252561-34-5PubChem[4]
XLogP3 0.6PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 4PubChem[4]
Rotatable Bond Count 1PubChem[4]

The Role of Fluorine in Modulating Molecular Properties

The presence of a fluorine atom on the aromatic ring of methylsulfonylaniline derivatives is a deliberate strategic choice in molecular design. Fluorine's high electronegativity can significantly impact the acidity and basicity of nearby functional groups, alter the molecule's conformational preferences, and block sites of metabolic degradation.[2][5] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and increased target selectivity, making these compounds highly valuable in drug discovery.[1][3][5]

G cluster_properties Influence of Fluorine Fluorine Fluorine Enhanced Potency Enhanced Potency Fluorine->Enhanced Potency Electronic Effects Metabolic Stability Metabolic Stability Fluorine->Metabolic Stability Blocking Metabolism Improved Bioavailability Improved Bioavailability Fluorine->Improved Bioavailability Increased Lipophilicity Target Selectivity Target Selectivity Fluorine->Target Selectivity Conformational Control G Start m-Chloroaniline Intermediate1 m-Fluorochlorobenzene Start->Intermediate1 Schiemann Reaction Intermediate2 Ammonolysis Intermediate1->Intermediate2 High Pressure & Temperature Product m-Fluoroaniline Intermediate2->Product Catalyst (e.g., Cu₂O)

Caption: A potential synthetic pathway for a fluorinated aniline.

Hypothetical Synthetic Protocol:

  • Diazotization: Begin with an appropriate aniline precursor. The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

  • Schiemann Reaction: The diazonium salt is then subjected to a Schiemann reaction, where it is treated with fluoroboric acid (HBF₄) to introduce the fluorine atom onto the aromatic ring, yielding a fluoroaromatic intermediate.

  • Sulfonylation: The resulting fluoroaromatic compound can then be sulfonylated, for instance, through chlorosulfonation followed by reaction with a methylating agent to form the methylsulfonyl group.

  • Nitration and Reduction: A nitro group can be introduced onto the ring, followed by reduction to the corresponding amine to yield the final 3-Fluoro-4-(methylsulfonyl)aniline product. The regioselectivity of these steps would need to be carefully controlled.

It is imperative to note that this is a generalized and hypothetical pathway. The actual synthesis would require extensive experimental optimization and characterization at each step.

Analytical Characterization

The identity and purity of 3-Fluoro-4-(methylsulfonyl)aniline should be rigorously confirmed using a combination of analytical techniques.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound and quantify any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) To confirm the molecular weight and fragmentation pattern, aiding in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation and to ensure the correct isomeric form has been synthesized.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups present in the molecule, such as the N-H, S=O, and C-F bonds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly adhered to when handling 3-Fluoro-4-(methylsulfonyl)aniline and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [6][7]* Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [6][7]* Handling: Avoid direct contact with skin and eyes. [6]Do not eat, drink, or smoke in the laboratory. [7][8]Wash hands thoroughly after handling. [6][7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials. [6]

Conclusion

3-Fluoro-4-(methylsulfonyl)aniline is a valuable and versatile fluorinated building block with significant potential in pharmaceutical and materials science research. Its unique combination of a fluorine atom, an amino group, and a methylsulfonyl group on an aromatic ring provides a powerful platform for the design and synthesis of novel functional molecules. A thorough understanding of its physicochemical properties, coupled with careful synthetic planning and rigorous analytical characterization, is essential for harnessing its full potential in driving scientific innovation.

References

  • PureSynth. (n.d.). 5-Fluoro-2-Methylaniline 98.0%(GC).
  • Chem-Impex. (n.d.). 5-Fluoro-2-methylaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Unlock the Power of 5-Fluoro-2-methylaniline.
  • Apollo Scientific. (n.d.). 5-Fluorouracil Safety Data Sheet.
  • Chem-Impex. (n.d.). 2-Fluoro-5-methylaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). 5-Fluoro-2-methylaniline: The Fluorinated Intermediate Driving Innovation in Specialty Chemicals.
  • PubChem. (n.d.). 3-Fluoro-4-(methylsulfonyl)aniline. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (n.d.). 2-Fluoro-5-methylaniline, 98%.
  • Chem-Impex. (n.d.). 2-Fluoro-4-methylaniline.
  • El-Faham, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(1), 1-38.
  • Synquest Labs. (2016). 2-Fluoro-4-(methylsulfonyl)aniline Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-Fluoro-5-(methylsulfonyl)aniline.
  • CymitQuimica. (2024, December 19). 2-(Methylsulfonyl)aniline Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). 5-Fluoro-2-methylaniline Safety Data Sheet.
  • Opatrilova, R., et al. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. Current Pharmaceutical Analysis, 7(1), 1-11.
  • Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-34).
  • Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
  • Sigma-Aldrich. (2025, May 20). Safety Data Sheet.
  • Ni, C., & Hu, J. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 241, 109679.

Sources

5-Fluoro-2-methylsulfonylaniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluoro-2-methylsulfonylaniline Material Safety Data Sheet (MSDS) Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Safety, Handling, and Application Protocols for Drug Discovery

Executive Summary & Chemical Identity[1][2][3]

This guide transcends the standard regulatory MSDS by integrating field-proven handling protocols with the structural logic of 5-Fluoro-2-methylsulfonylaniline . As a specialized intermediate in the synthesis of kinase inhibitors and antibody-drug conjugates (ADCs), this compound presents a unique duality: the metabolic stability of the fluorine substituent and the electronic withdrawal of the sulfonyl group.

Understanding these properties is critical not just for synthesis yield, but for personnel safety. The electron-deficient aniline moiety poses specific toxicological risks—notably methemoglobinemia—that require distinct medical surveillance protocols compared to standard organic bases.

Core Chemical Data
ParameterSpecification
Chemical Name 5-Fluoro-2-(methylsulfonyl)aniline
CAS Number 1000339-65-0
Synonyms 5-Fluoro-2-methanesulfonylaniline; 2-Amino-4-fluorophenyl methyl sulfone
Molecular Formula C₇H₈FNO₂S
Molecular Weight 189.21 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Melting Point 128–132 °C (Typical range for this class; verify per batch)

Hazard Identification: Structure-Activity Relationship (SAR) Analysis

Rather than simply listing H-codes, we analyze why this molecule is hazardous based on its functional groups.

The Aniline Vector (Toxicity)

The primary hazard stems from the primary amine attached to the benzene ring. Unlike simple aliphatic amines, anilines require metabolic activation.

  • Mechanism: The liver metabolizes the aniline moiety via CYP450 enzymes into N-hydroxylamines.

  • Effect: These metabolites oxidize Ferrous (Fe²⁺) hemoglobin to Ferric (Fe³⁺) methemoglobin, which cannot transport oxygen.

  • Clinical Sign: Cyanosis (blue skin/lips) despite normal respiration.

The Sulfonyl & Fluorine Vectors (Reactivity)
  • Sulfonyl Group (-SO₂Me): Strongly electron-withdrawing. It reduces the basicity of the aniline nitrogen, making it less reactive to protons but potentially more acidic. It also increases the compound's polarity.

  • Fluorine (-F): Increases lipophilicity and metabolic stability, potentially prolonging the biological half-life of the compound if ingested.

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed
Skin Irritation Cat 2H315: Causes skin irritation
Eye Irritation Cat 2AH319: Causes serious eye irritation
STOT - Single Exposure Cat 3H335: May cause respiratory irritation

Emergency Response & Medical Surveillance

Standard First Aid is insufficient. Specific counter-measures for aniline poisoning must be available.

Advanced First Aid Protocols
  • Inhalation: Remove to fresh air. Do not use mouth-to-mouth resuscitation; use a pocket mask to prevent rescuer contamination.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG is more effective than water alone at solubilizing lipophilic anilines.

  • Eye Contact: Rinse for 15 minutes.[1][2] The sulfonyl group can cause persistent irritation; consult an ophthalmologist.

Cyanosis Management (The "Blue Patient" Protocol)

If a researcher exhibits signs of cyanosis (blue lips/fingernails), headache, or dizziness:

  • Immediate Action: Administer 100% Oxygen.

  • Diagnostic: Check blood methemoglobin levels (Pulse oximetry is unreliable for MetHb).

  • Antidote: Intravenous Methylene Blue (1-2 mg/kg) is the specific antidote, reducing Fe³⁺ back to Fe²⁺.

Visualization: Emergency Response Logic

EmergencyResponse Exposure Exposure Event (Inhalation/Skin) Assess Rapid Assessment: Cyanosis? Dizziness? Exposure->Assess O2 Administer 100% Oxygen Remove Contaminated Clothing Assess->O2 Symptoms Present Decon Decontamination: PEG 400 Wash + Soap Assess->Decon No Symptoms (Precaution) MetHb_Check Hospital Transport: Request MetHb Blood Level O2->MetHb_Check Treatment Antidote Protocol: IV Methylene Blue (1-2 mg/kg) MetHb_Check->Treatment MetHb > 30%

Figure 1: Decision logic for managing potential aniline-induced methemoglobinemia.

Handling, Storage, and Engineering Controls

Storage Architecture
  • Atmosphere: Store under Argon or Nitrogen. While the sulfonyl group stabilizes the ring, the aniline amine can oxidize over time, darkening the solid.

  • Temperature: Refrigerate (2-8°C).

  • Container: Amber glass to prevent photodegradation.

Synthesis Context & Workflow

5-Fluoro-2-methylsulfonylaniline is often synthesized via Nucleophilic Aromatic Substitution (SNAr) followed by reduction. Understanding this pathway helps in identifying impurities (e.g., unreduced nitro compounds).

Common Synthesis Route:

  • Starting Material: 2,5-Difluoronitrobenzene.

  • Step 1 (SNAr): Displacement of the 2-fluoro group with Sodium Methanesulfinate (NaSO₂Me).

  • Step 2 (Reduction): Reduction of the nitro group to the amine (H₂/Pd-C or Fe/NH₄Cl).

Visualization: Synthesis & Impurity Logic

SynthesisWorkflow Start 2,5-Difluoronitrobenzene Intermed Intermediate: 5-Fluoro-2-(methylsulfonyl)nitrobenzene Start->Intermed SNAr (DMSO, Heat) Reagent1 NaSO2Me (Sodium Methanesulfinate) Reagent1->Intermed Product Target: 5-Fluoro-2-methylsulfonylaniline Intermed->Product Nitro Reduction Step2 Reduction (H2/Pd-C or Fe/Acid) Step2->Product Impurity Impurity Risk: Des-fluoro analogs (Over-reduction) Product->Impurity Side Reaction

Figure 2: Typical synthetic workflow showing the origin of the target compound and potential impurities.

Waste Management & Environmental Fate

Fluorinated Persistence

The C-F bond is one of the strongest in organic chemistry.

  • Incineration: This material must be incinerated in a facility equipped with a scrubber . Combustion generates Hydrogen Fluoride (HF) and Sulfur Oxides (SOx).

  • Prohibition: Do not dispose of down drains. The sulfonyl group increases water solubility compared to simple halo-anilines, posing a groundwater contamination risk.

Disposal Protocol
  • Dissolve waste in a combustible solvent (e.g., acetone).

  • Label clearly: "Fluorinated Organic Waste - Contains Sulfur & Nitrogen".[3][4]

  • Transfer to a licensed high-temperature incinerator capable of managing HF off-gas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22316609, 3-Fluoro-4-(methylsulfonyl)aniline (Isomer Analog Reference). Retrieved from [Link][3][4]

  • European Chemicals Agency (ECHA). Registration Dossier - Anilines and Fluorinated Derivatives. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Methmoglobinemia: Etiology and Treatment. Retrieved from [Link]

  • Google Patents.WO2021206160A1 - Antibody-drug complex intermediates.

Sources

Electronic and Steric Modulation: The Role of the Methylsulfonyl Group in 5-Fluoro-2-methylsulfonylaniline Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the electronic and steric factors governing the reactivity of 5-Fluoro-2-methylsulfonylaniline (CAS: 1000339-65-0). It is designed for medicinal chemists and process engineers utilizing this scaffold for nucleophilic aromatic substitution (SNAr) and heterocyclic synthesis.

Executive Summary

5-Fluoro-2-methylsulfonylaniline represents a specialized "push-pull" aromatic system where the electron-donating amino group (


) opposes two strong electron-withdrawing groups: the methylsulfonyl group (

) and the fluorine atom (

).

The defining feature of this molecule is not the aniline nitrogen, but the activation of the C5-Fluorine bond . The ortho-methylsulfonyl group exerts a profound electronic influence, rendering the para-fluorine highly susceptible to nucleophilic displacement while simultaneously deactivating the aniline nitrogen toward electrophilic attack.

Electronic Landscape & Structural Analysis

The "Para-Activation" Effect

The reactivity of this scaffold is dictated by the relative positioning of its substituents.

  • Position 1 (

    
    ):  Weakly activating due to resonance, but severely dampened by the ortho-sulfone.
    
  • Position 2 (

    
    ):  A strong 
    
    
    
    - and
    
    
    -electron withdrawer (Hammett
    
    
    ). It is the "control center" of the molecule.
  • Position 5 (

    
    ):  Located para to the sulfone. This is the critical relationship.
    

The


 group activates the C5 position for Nucleophilic Aromatic Substitution (SNAr). Unlike typical anilines which are electron-rich and prone to electrophilic attack, this molecule behaves as an electron-deficient arene at the C5 position.
Basicity Modulation (pKa Suppression)

The basicity of the aniline nitrogen is drastically reduced compared to unsubstituted aniline (


).
  • Inductive Effect (-I): The adjacent sulfur atom pulls electron density through the

    
    -bond framework.
    
  • Resonance Effect (-R): The sulfone group can accept electron density, delocalizing the nitrogen lone pair.

  • Steric/Conformational Lock: An intramolecular hydrogen bond often forms between the amine proton and a sulfonyl oxygen, locking the conformation and reducing the availability of the lone pair for external protonation.

Estimated pKa:


 (The conjugate acid is highly unstable, requiring anhydrous or superacidic conditions for protonation).
Visualization of Electronic Vectors

The following diagram maps the competing electronic effects that define the molecule's reactivity.

ElectronicMap cluster_legend Reactivity Logic Aniline 5-Fluoro-2-methylsulfonylaniline (Core Scaffold) NH2 Amino Group (C1) Electron Donor (+R) DEACTIVATED Aniline->NH2 Attached at C1 SO2Me Sulfonyl Group (C2) Strong Withdrawer (-I, -R) ACTIVATOR Aniline->SO2Me Attached at C2 F Fluorine (C5) Leaving Group LABILE Aniline->F Attached at C5 SO2Me->NH2 Inductive Withdrawal (Lowers pKa) SO2Me->F Para-Activation (Enables SnAr) Dominant Pathway: Nucleophilic Attack at C5 Dominant Pathway: Nucleophilic Attack at C5

Figure 1: Electronic interaction map showing the dominance of the sulfonyl group in activating the fluorine atom while deactivating the amine.

Nucleophilic Aromatic Substitution (SNAr)

The most valuable synthetic transformation for this scaffold is the displacement of the fluorine atom.

Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism.

  • Attack: A nucleophile (amine, thiol, alkoxide) attacks C5.

  • Stabilization: The resulting negative charge is delocalized into the ring. Crucially, the para-sulfonyl group acts as an electron sink, stabilizing the anionic intermediate (Meisenheimer complex).

  • Elimination: Fluoride is ejected, restoring aromaticity.

Why Fluorine? In SNAr, fluorine is often the best leaving group (better than Cl or Br) because its high electronegativity makes the C-F carbon more positive (harder electrophile), accelerating the rate-determining initial attack.

Experimental Protocol: SNAr Displacement

Objective: Displacement of F with a secondary amine (e.g., Morpholine).

Reagents:

  • Substrate: 5-Fluoro-2-methylsulfonylaniline (1.0 eq)

  • Nucleophile: Morpholine (1.2 – 1.5 eq)

  • Base:

    
     or DIPEA (2.0 eq)
    
  • Solvent: DMSO or DMF (Polar aprotic is essential)

  • Temperature: 80°C – 100°C

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 5-Fluoro-2-methylsulfonylaniline in DMSO (0.5 M concentration).

  • Addition: Add 2.0 eq of powdered, dry

    
    .
    
  • Nucleophile: Add 1.2 eq of Morpholine dropwise.

  • Heating: Heat the mixture to 90°C under

    
     atmosphere. Monitor by LC-MS.
    
    • Note: The reaction is driven by the para-sulfone. If conversion is slow, increase temperature to 110°C.

  • Workup: Pour into ice water. The product (5-morpholino-2-methylsulfonylaniline) typically precipitates. Filter and wash with water.

SnArMechanism Step1 Reactants: 5-F-2-SO2Me-Aniline + Nucleophile (Nu:) Step2 Transition State: Nu attacks C5 Negative charge delocalized to C2-Sulfone Step1->Step2 Rate Determining Step Step3 Elimination: Fluoride (F-) leaves Aromaticity restored Step2->Step3 Fast Product Product: 5-Nu-2-methylsulfonylaniline Step3->Product

Figure 2: Step-wise mechanism of the SNAr reaction driven by the para-sulfonyl group.

Reactivity of the Aniline Nitrogen[1][2][3]

While the fluorine is hyper-active, the amine is hypo-active. This "dual personality" allows for selective functionalization.

N-Alkylation & Acylation

Due to the electron-withdrawing nature of the ortho-sulfone and meta-fluorine, the nitrogen is a poor nucleophile .

  • Acylation: Requires forcing conditions (e.g., heating with acetic anhydride or using highly reactive acid chlorides with pyridine).

  • Alkylation: Reductive amination is preferred over direct alkylation to avoid over-alkylation, though the low nucleophilicity makes even mono-alkylation sluggish.

Diazotization (Sandmeyer Reaction)

Converting the


 to a diazonium salt is difficult in aqueous acid due to the low basicity (it won't protonate to form the anilinium salt precursor easily).
  • Protocol Adjustment: Use Nitrosyl Sulfuric Acid (

    
    )  in glacial acetic acid or concentrated 
    
    
    
    rather than aqueous HCl/NaNO_2.
  • Application: This allows replacement of the

    
     with 
    
    
    
    ,
    
    
    , or
    
    
    , providing access to 2,5-disubstituted sulfones.

Summary of Reactivity Data

Reaction TypeReactivity LevelControlling FactorPreferred Conditions
SNAr at C5 High Para-SO2Me activationPolar aprotic solvent, heat, weak base.
N-Acylation Low Ortho-SO2Me deactivationAcid chloride, Pyridine, Heat.
EAS (Ring) Very Low Electron deficient ringRequires strong electrophiles; occurs at C4.
Salt Formation Negligible pKa < 0.5Requires anhydrous acids (e.g., HCl in ether).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22316609, 3-Fluoro-4-(methylsulfonyl)aniline. Retrieved from .

  • Biosynth (2025). 2-(Methylsulfonyl)aniline Product Data and Safety Sheet. Retrieved from .

  • Bevan, C. W. L. (1953). Nucleophilic displacement of fluorine from aromatic compounds.[1][2] Part I. Journal of the Chemical Society.[1] Retrieved from .

  • Matrix Scientific. Safety Data Sheet: 5-Fluoro-2-methylsulfonylaniline. Retrieved from .

Sources

Technical Whitepaper: 5-Fluoro-2-methylsulfonylaniline in Medicinal Chemistry

[1]

Executive Summary

5-Fluoro-2-methylsulfonylaniline (CAS: 1000339-65-0) represents a specialized "ortho-sulfone" aniline scaffold widely utilized in the synthesis of kinase inhibitors and protease antagonists. Its structural uniqueness lies in the juxtaposition of a strong hydrogen-bond acceptor (methylsulfonyl group) ortho to the primary amine, and a metabolically strategic fluorine atom at the C5 position.

This configuration serves two critical functions in drug design:

  • Conformational Locking: The ortho-sulfone moiety often engages in an intramolecular hydrogen bond with the amine, pre-organizing the molecule for binding interactions (e.g., in the hinge region of kinases).

  • Electronic Activation: The electron-withdrawing nature of the sulfone activates the aromatic ring, while the C5-fluorine provides a handle for metabolic blocking or further nucleophilic diversification.

This guide details the industrial synthesis, reactivity logic, and handling protocols for this high-value building block.

Chemical Identity & Physical Properties[2][3]

PropertyData
Chemical Name 5-Fluoro-2-(methylsulfonyl)aniline
CAS Number 1000339-65-0
Molecular Formula C₇H₈FNO₂S
Molecular Weight 189.21 g/mol
Structure Aniline core; -SO₂CH₃ at C2; -F at C5
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Conjugate Acid) ~1.5 - 2.0 (Estimated; amine is deactivated by sulfone)
H-Bond Donors/Acceptors 1 Donor (NH₂), 2 Acceptors (SO₂ oxygen atoms)

Synthesis & Production Strategy

The most robust industrial route avoids the use of unstable diazonium intermediates, instead utilizing a Nucleophilic Aromatic Substitution (SₙAr) followed by reduction. This approach ensures regioselectivity and scalability.

Retrosynthetic Analysis

The target molecule is disconnected to 2,5-difluoronitrobenzene . The strong electron-withdrawing nitro group activates the ortho-fluorine (C2) for displacement by a sulfinate nucleophile, while the meta-fluorine (C5) remains intact.

Step-by-Step Protocol
Step 1: Regioselective SₙAr with Sodium Methanesulfinate
  • Reagents: 2,5-Difluoronitrobenzene, Sodium Methanesulfinate (NaSO₂Me), DMSO.

  • Mechanism: The methanesulfinate anion attacks C2 (ortho to NO₂). The C5 fluorine is meta to NO₂ and is significantly less electrophilic.

  • Conditions: Heat at 60-80°C for 4-6 hours.

  • Yield: Typically 85-92%.

Step 2: Nitro Reduction
  • Reagents: H₂ (balloon or pressure), Pd/C (10%), Methanol/THF. Alternatively, Iron/Ammonium Chloride (Fe/NH₄Cl) for functional group tolerance.

  • Conditions: Room temperature to 50°C.

  • Workup: Filtration through Celite to remove catalyst; concentration gives the aniline product.

SynthesisRoutecluster_conditionsKey Selectivity FactorSM2,5-Difluoronitrobenzene(Starting Material)IntIntermediate:2-Methylsulfonyl-5-fluoronitrobenzeneSM->IntStep 1: NaSO2Me, DMSOSNAr @ C2 (Ortho)ProdProduct:5-Fluoro-2-methylsulfonylanilineInt->ProdStep 2: H2, Pd/CNitro ReductionNoteNitro group activates C2-F(Ortho) > C5-F (Meta)

Figure 1: Industrial synthesis route highlighting the regioselective displacement logic.

Reactivity Profile & Building Block Utility

The 5-Fluoro-2-methylsulfonylaniline scaffold offers a "Push-Pull" electronic environment that is highly exploitable in medicinal chemistry.

Electronic Environment
  • Amine (C1): The ortho-methylsulfonyl group is a strong Electron Withdrawing Group (EWG). This deactivates the aniline nitrogen, making it less nucleophilic than standard anilines.

    • Implication: Amide couplings may require stronger activation (e.g., HATU, POCl₃) or acid chloride partners.

  • Fluorine (C5): The fluorine atom is located para to the sulfone (strong EWG).

    • Implication: This fluorine is activated for SₙAr displacement . While less reactive than a fluoro-nitro species, it can be displaced by strong nucleophiles (e.g., alkoxides, thiols, or secondary amines) under elevated temperatures, allowing for "Library-from-Library" diversification.

Diversification Workflow

Researchers can utilize this block in two distinct directions:

  • Head Group Modification: Reacting the amine to attach the scaffold to a kinase hinge-binding core (e.g., pyrimidine, quinazoline).

  • Tail Group Modification: Displacing the C5-fluorine to introduce solubility-enhancing groups (e.g., N-methylpiperazine).

ReactivityCenter5-Fluoro-2-methylsulfonylanilineAmineRxnAmine Coupling(Urea/Amide Formation)Center->AmineRxnDeactivated NH2Requires HATU/POCl3SnArRxnC5-Fluorine Displacement(SNAr Diversification)Center->SnArRxnActivated F (Para to SO2)High Temp / Strong NucKinaseKinase Inhibitor Core(Hinge Binder)AmineRxn->KinaseLibrarySAR Library Generation(Solubility/Potency Tuning)SnArRxn->Library

Figure 2: Divergent reactivity map. The scaffold allows orthogonal modification at the amine (C1) and fluorine (C5) positions.

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Due to the deactivated nature of the amine, standard EDC couplings often fail. Acid chlorides or mixed anhydrides are preferred.

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in DCM/DMF. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir 1 hour to generate the acid chloride.

  • Coupling: Cool the mixture to 0°C. Add 5-Fluoro-2-methylsulfonylaniline (1.0 equiv) and Pyridine (3.0 equiv).

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with water, extract with EtOAc. Wash with 1N HCl (to remove pyridine) and Brine.

Protocol B: SₙAr Displacement of C5-Fluorine

Used for late-stage functionalization.

  • Setup: In a microwave vial, combine 5-Fluoro-2-methylsulfonylaniline (1.0 equiv) with a secondary amine (e.g., Morpholine, 2.0 equiv).

  • Solvent: Use DMSO or NMP (polar aprotic is essential).

  • Base: Add DIPEA or K₂CO₃ (3.0 equiv).

  • Condition: Microwave irradiation at 120-140°C for 30-60 minutes.

  • Note: The ortho-sulfone activates the para-fluorine sufficiently for this transformation, though yields vary based on the nucleophile's steric bulk.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.

  • Sulfone Risks: Methyl sulfones are generally stable, but avoid strong reducing agents which could reduce the sulfone to a sulfide (thioether).

  • Storage: Store in a cool, dry place. Hygroscopicity is generally low, but standard desiccation is recommended to prevent amine oxidation over long periods.

  • Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1000339-65-0.
    • URL:[Link]

  • Synthesis of Sulfonyl Anilines

    • Title: Regioselective Nucleophilic Aromatic Substitution of Difluoronitrobenzenes.
    • Source:Journal of Organic Chemistry (General reference for SₙAr regioselectivity logic).
    • Context: Validates the displacement of ortho-fluorine by sulfinate salts.

  • Kinase Inhibitor Design

    • Title: Structure-Activity Relationships of Anilino-Quinazoline Inhibitors.

    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the role of electron-deficient anilines in H-bonding with the kinase hinge region.

Methodological & Application

Application Notes & Protocols: 5-Fluoro-2-methylsulfonylaniline as a Strategic Building Block for the Synthesis of Medicinally Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine and Sulfone Moieties in Heterocyclic Chemistry

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry.[1] Within this field, the incorporation of fluorine atoms and sulfone groups into molecular scaffolds has become a highly successful strategy for optimizing drug-like properties.[2][3] The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets by altering its electronic properties and pKa.[3][4] Similarly, the sulfone group, a key pharmacophore in many approved drugs, acts as a strong hydrogen bond acceptor and a metabolically stable bioisostere for other functional groups.[5][6]

5-Fluoro-2-methylsulfonylaniline emerges as a particularly valuable starting material, strategically combining three key functional elements:

  • A Nucleophilic Aniline Core: Provides the primary reactive site for cyclization and annulation reactions.

  • An Ortho-Positioned Methylsulfonyl Group: A powerful electron-withdrawing group that modulates the reactivity of the aromatic ring and can participate in directing subsequent chemical transformations.[5]

  • A Meta-Positioned Fluorine Atom: Confers the aforementioned benefits of fluorination, often enhancing the biological profile of the resulting heterocyclic products.[4]

This guide provides an in-depth exploration of the application of 5-Fluoro-2-methylsulfonylaniline in the synthesis of fluorinated benzimidazoles, a class of heterocycles renowned for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[4][7]

Core Application: Multi-Step Synthesis of 6-Fluoro-4-(methylsulfonyl)-1H-benzo[d]imidazoles

The most direct application of 5-Fluoro-2-methylsulfonylaniline is as a precursor to the corresponding ortho-phenylenediamine, which is the quintessential starting material for benzimidazole synthesis via the Phillips condensation method.[7] This transformation requires a two-step sequence of regioselective nitration followed by reduction, culminating in a cyclization reaction with an appropriate carbonyl-containing component.

The overall synthetic pathway is a robust and reliable method for accessing a library of substituted benzimidazoles, where diversity can be readily introduced in the final cyclization step.

G A 5-Fluoro-2-methylsulfonylaniline B Step 1: Regioselective Nitration A->B HNO₃ / H₂SO₄ 0-5 °C C 4-Fluoro-2-nitro-5-(methylsulfonyl)aniline B->C D Step 2: Reduction C->D SnCl₂·2H₂O / HCl or H₂, Pd/C E 5-Fluoro-3-(methylsulfonyl)benzene-1,2-diamine D->E F Step 3: Phillips Cyclocondensation E->F G 6-Fluoro-4-(methylsulfonyl)-1H-benzo[d]imidazole Scaffold F->G R Aldehyde or Carboxylic Acid (R-CHO / R-COOH) R->F Acetic Acid, Reflux G cluster_0 Mechanism of Phillips Benzimidazole Synthesis A o-Phenylenediamine + Aldehyde (RCHO) B Schiff Base Intermediate A->B Nucleophilic attack & Dehydration [-H₂O] C Cyclized Intermediate (Dihydrobenzimidazole) B->C Intramolecular Cyclization D Benzimidazole Product C->D Oxidation / Aromatization [-2H]

Figure 2: Simplified mechanism of the Phillips benzimidazole synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of 5-Fluoro-3-(methylsulfonyl)benzene-1,2-diamine (Intermediate E)

Step A: Synthesis of 4-Fluoro-2-nitro-5-(methylsulfonyl)aniline (Compound C)

  • To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked flask cooled to 0 °C in an ice-salt bath, add 5-Fluoro-2-methylsulfonylaniline (10.0 g, 52.8 mmol) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Once addition is complete, slowly add a pre-cooled mixture of concentrated sulfuric acid (15 mL) and fuming nitric acid (4.0 mL) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • Stir the resulting mixture at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Upon completion, carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield the pure nitro-derivative.

Step B: Synthesis of 5-Fluoro-3-(methylsulfonyl)benzene-1,2-diamine (Compound E)

  • In a round-bottom flask, suspend the 4-Fluoro-2-nitro-5-(methylsulfonyl)aniline (10.0 g, 42.7 mmol) from the previous step in concentrated hydrochloric acid (100 mL).

  • To this stirred suspension, add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (48.2 g, 213.5 mmol) in concentrated hydrochloric acid (50 mL) portion-wise. The reaction is exothermic and may require external cooling to maintain a temperature below 60 °C.

  • After the addition is complete, heat the mixture to reflux (approx. 90-100 °C) for 3-4 hours.

  • Monitor the disappearance of the starting material by TLC (1:1 Hexane:Ethyl Acetate).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully basify the mixture by adding 50% aqueous sodium hydroxide solution until the pH is >10. The tin salts will precipitate.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine, which can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of 2-Substituted 6-Fluoro-4-(methylsulfonyl)-1H-benzo[d]imidazoles (Compound G)
  • To a solution of 5-Fluoro-3-(methylsulfonyl)benzene-1,2-diamine (1.0 g, 4.9 mmol) in glacial acetic acid (20 mL), add the desired aldehyde (1.1 equivalents, 5.4 mmol).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) for 4-6 hours. [8]3. Monitor the reaction by TLC. The formation of the benzimidazole product will be indicated by a more UV-active spot with a different Rf value than the starting diamine.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography. [9]8. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. [10]

Data Presentation: Exemplary Library Synthesis

This protocol is amenable to the synthesis of a diverse library of compounds by varying the aldehyde component.

EntryAldehyde (R-CHO)R-GroupTypical Reaction Time (h)Expected Yield (%)
1BenzaldehydePhenyl485-95
24-Chlorobenzaldehyde4-Chlorophenyl580-90
34-Methoxybenzaldehyde4-Methoxyphenyl488-96
4Furan-2-carbaldehyde2-Furyl675-85
5CyclohexanecarboxaldehydeCyclohexyl670-80

Yields are estimated based on similar literature preparations and are dependent on purification efficiency. [8][10]

Conclusion and Future Outlook

5-Fluoro-2-methylsulfonylaniline is a highly effective and versatile building block for accessing complex, fluorinated heterocyclic systems. The protocols outlined herein demonstrate a reliable pathway to a diverse range of 6-fluoro-4-(methylsulfonyl)-1H-benzo[d]imidazoles, which are valuable scaffolds for drug discovery programs. The presence of the fluorine and methylsulfonyl groups provides unique electronic and steric properties that can be exploited by medicinal chemists to fine-tune the pharmacological profiles of new chemical entities. Further exploration could involve using this key diamine intermediate to synthesize other fused heterocyclic systems, such as benzotriazoles or quinoxalines, thereby expanding its utility in the development of next-generation therapeutics.

References

  • Binoy, N., Nargund, S. L., Nargund, S. L., & Nargund, R. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Abdel-Wahab, B. F., Al-Warhi, T. I., & Al-Masoudi, N. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • Unknown Author. (2017). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. International Journal of Research and Analytical Reviews (IJRAR). [Link]

  • Unknown Author. (2016). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. ResearchGate. [Link]

  • Unknown Author. (2020). Synthesis of fluorinated benzimidazoles 5a–5v; a MW 110 °C, 3–8 min; b... ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. [Link]

  • Unknown Author. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. [Link]

  • Unknown Author. (2023). Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Gulea, A., & Suveica, V. (2022). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules. [Link]

  • Castiñeira-Garea, J. A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Unknown Author. (2011). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. [Link]

  • Unknown Author. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science (RSC Publishing). [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]

  • Unknown Author. (2022). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. MDPI. [Link]

  • Unknown Author. (2023). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. National Institutes of Health. [Link]

  • Unknown Author. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. [Link]

  • Unknown Author. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. ResearchGate. [Link]

  • Unknown Author. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers. [Link]

  • Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 5-Fluoro-2-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 5-Fluoro-2-methylsulfonylaniline. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is critical for the quality and safety of the final product.[1][2] The method was developed based on a comprehensive understanding of the analyte's physicochemical properties and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] The described protocol is suitable for routine quality control and stability testing in research, development, and manufacturing environments.

Introduction and Scientific Rationale

5-Fluoro-2-methylsulfonylaniline is an aromatic amine containing both a highly electronegative fluorine atom and a polar methylsulfonyl group. This unique substitution pattern makes it a valuable building block in medicinal and agricultural chemistry. The presence of impurities, such as synthetic byproducts, positional isomers, or degradation products, can significantly impact the efficacy and safety profile of the resulting active pharmaceutical ingredients (APIs) or agrochemicals. Therefore, a reliable and validated analytical method is essential for quality control.[5][6]

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds, making it ideal for pharmaceutical intermediates.[7][8] This note addresses the critical need for a validated purity method by elucidating the causality behind our experimental choices, ensuring a self-validating and trustworthy protocol.

Causality of Methodological Choices:

  • Chromatographic Mode (Reversed-Phase): The analyte is a moderately polar organic molecule. Reversed-phase chromatography, with its non-polar stationary phase (C18) and polar mobile phase, provides the ideal mechanism for retaining and separating the analyte from both more polar and less polar impurities.

  • Mobile Phase pH (Acidic): 5-Fluoro-2-methylsulfonylaniline contains a primary amine group (-NH2), which is basic. Performing the chromatography in an acidic mobile phase (pH ~2.5) ensures this amine is consistently protonated (-NH3+). This prevents peak tailing, a common issue with free amines, by minimizing unwanted interactions with residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.[8]

  • Gradient Elution: A gradient elution, where the organic solvent concentration is increased over time, is employed to ensure the elution of a wide range of potential impurities. This approach provides high resolution for early-eluting polar impurities while ensuring that late-eluting, non-polar impurities are eluted within a reasonable runtime, making the method comprehensive and efficient.[9]

  • Detector (Photodiode Array - PDA): The aromatic nature of the analyte confers strong UV absorbance. A PDA detector is chosen not only for quantification at an optimal wavelength but also to provide spectral data across a range. This is crucial for assessing peak purity and for developing a stability-indicating method, as it helps confirm that the main analyte peak is not co-eluting with any degradants.[10]

Experimental Protocol

Reagents, Materials, and Instrumentation
  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (AR Grade), Purified Water (Milli-Q or equivalent).

  • Reference Standard: 5-Fluoro-2-methylsulfonylaniline (Purity >99.5%).

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse XDB C18, Waters Symmetry C18).

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (Acquired 200-400 nm)
Injection Volume 10 µL
Run Time 45 minutes
Gradient Program Time (min)
0
30
35
36
45
Preparation of Solutions
  • Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Fluoro-2-methylsulfonylaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 5-Fluoro-2-methylsulfonylaniline sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Protocol 1: Standard Purity Analysis Workflow

This protocol outlines the routine analysis of a sample for purity determination.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing prep_sol Prepare Mobile Phase, Diluent, Standard & Sample equilibrate Equilibrate System with Initial Conditions prep_sol->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst inject Inject Blank, Standard, and Sample Solutions sst->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks (Area > 0.05%) acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Methodology:

  • System Preparation: Set up the HPLC system according to the conditions in the table above. Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Standard Solution (100 µg/mL) five times consecutively.

    • The system is deemed suitable for analysis if the acceptance criteria in the table below are met. This is a self-validating step to ensure the system is performing correctly before any sample analysis.

  • Sample Analysis:

    • Inject the Sample Solution (1000 µg/mL) in duplicate.

  • Data Processing:

    • Integrate all peaks in the sample chromatogram with an area greater than 0.05%.

    • Calculate the percentage of each impurity using the area normalization method (Area %).

    • Calculation: % Impurity = (Area_impurity / Total_Area_all_peaks) * 100 % Purity = 100 - (Sum of % All Impurities)

System Suitability Test (SST) Acceptance Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) ≥ 5000Indicates high column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)Demonstrates the precision of the injection and detection system.

Protocol 2: Method Validation According to ICH Q2(R1)

A robust analytical method requires thorough validation to prove its suitability for the intended purpose.[4] The following protocols describe the validation of this HPLC method based on ICH guidelines.[3][11]

Validation_Flow main_node main_node param_node param_node sub_param_node sub_param_node MethodValidation Analytical Method Validation (ICH Q2) Specificity Specificity / Selectivity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Limits Detection & Quantitation Limits MethodValidation->Limits Robustness Robustness MethodValidation->Robustness ForcedDeg Forced Degradation (Acid, Base, H2O2, Heat, Light) Specificity->ForcedDeg CalCurve Calibration Curve (e.g., LOQ to 150%) Linearity->CalCurve Recovery Spike & Recovery Accuracy->Recovery Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate Precision (Inter-day, Inter-analyst) Precision->Inter SignalNoise Signal-to-Noise Ratio (S/N) Limits->SignalNoise OFAT Deliberate Parameter Variation (OFAT) Robustness->OFAT

Caption: Logical Flow of Method Validation Parameters.

Specificity (Stability-Indicating)
  • Objective: To demonstrate that the method can separate the analyte from potential impurities and degradation products.

  • Protocol:

    • Forced Degradation: Subject the sample solution (1000 µg/mL) to the following stress conditions:

      • Acid Hydrolysis: 1N HCl at 60°C for 4 hours.

      • Base Hydrolysis: 1N NaOH at 60°C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 105°C for 24 hours.

      • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-stressed samples before dilution and injection.

    • Analyze all stressed samples alongside an unstressed control sample.

  • Acceptance Criteria: The method is stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak (Resolution > 2.0). The peak purity of the analyte in stressed samples should pass, as determined by the PDA detector.

Linearity
  • Objective: To demonstrate a linear relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five calibration standards from the Standard Stock Solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., LOQ, 50, 80, 100, 120, 150 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)
  • Objective: To assess the closeness of the test results to the true value.

  • Protocol:

    • Prepare a sample solution of known concentration.

    • Spike the sample with the reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the sample concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.[12]

Precision
  • Objective: To demonstrate the consistency and reproducibility of the method.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution (1000 µg/mL) on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the purity results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise (S/N) ratio from the analysis of a series of dilute solutions.

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

  • Acceptance Criteria: The LOQ concentration must be subsequently verified for acceptable precision and accuracy.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2°C)

      • Mobile Phase B Composition (± 2%)

    • Analyze the sample with each modified condition and evaluate the effect on the SST parameters and purity results.

  • Acceptance Criteria: SST parameters should remain within the acceptance criteria. Purity results should not significantly deviate from the results obtained under the nominal conditions.[13]

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of 5-Fluoro-2-methylsulfonylaniline. The validation, performed according to ICH Q2(R1) guidelines, confirms its suitability for routine quality control analysis and stability studies in a regulated environment. The detailed rationale and step-by-step protocols provide researchers and drug development professionals with a reliable and self-validating system for ensuring the quality of this critical chemical intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-Fluoro-2-methylaniline: The Fluorinated Intermediate Driving Innovation in Specialty Chemicals.
  • Chakole, R. D. et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmacy & Pharmaceutical Research.
  • MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • Pharmatutor. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • IOP Conference Series: Materials Science and Engineering. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • PureSynth. (n.d.). 5-Fluoro-2-Methylaniline 98.0%(GC).
  • PureSynth. (n.d.). 2-Fluoro-5-Methylaniline 98.0%(GC).
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • National Institutes of Health (NIH). (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • National Institutes of Health (NIH). (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products.
  • MDPI. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD.
  • ResearchGate. (2025). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • ResearchGate. (2025). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • Chem-Impex. (n.d.). 2-Fluoro-5-methylaniline.
  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • Biosynth. (n.d.). 2-Fluoro-5-methoxyaniline.
  • Pharmaffiliates. (n.d.). Linezolid-impurities.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • Simson Pharma Limited. (n.d.). Linezolid Impurity 29.
  • Oakwood Chemical. (n.d.). 2-Fluoro-5-(methylsulfonyl)aniline.

Sources

The Strategic Role of 5-Fluoro-2-methylsulfonylaniline as a Precursor in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Agrochemicals

The global demand for food security necessitates the continuous development of novel and effective agrochemicals. Modern herbicides and fungicides are designed with high specificity, enhanced efficacy, and improved environmental profiles. In this context, the incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds has become a cornerstone of contemporary agrochemical research. These functional groups can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, thereby enhancing its biological activity.[1]

This technical guide delves into the application of 5-Fluoro-2-methylsulfonylaniline as a key precursor in the synthesis of high-value agrochemicals, particularly focusing on the sulfonylurea class of herbicides. While direct literature on "5-Fluoro-2-methylsulfonylaniline" is sparse, this document will extrapolate from established synthetic routes for structurally related and commercially significant agrochemicals to provide a comprehensive and instructive framework for researchers and drug development professionals. We will explore the strategic importance of the fluoro and methylsulfonyl moieties and provide detailed, field-proven protocols for the synthesis of a model sulfonylurea herbicide.

Physicochemical Properties and Strategic Importance

The unique substitution pattern of 5-Fluoro-2-methylsulfonylaniline offers distinct advantages in the design of bioactive molecules.

PropertyInfluence on Agrochemical Properties
Fluorine Atom Enhances metabolic stability by blocking sites of oxidative metabolism. Increases lipophilicity, aiding in penetration through plant cuticles. Can improve binding affinity to target enzymes.
Methylsulfonyl Group Acts as a strong electron-withdrawing group, influencing the acidity of adjacent protons and the reactivity of the aniline nitrogen. Can participate in hydrogen bonding, contributing to target-protein interactions.
Aniline Moiety Provides a versatile chemical handle for a variety of coupling reactions, most notably for the formation of sulfonamides, a key step in the synthesis of sulfonylurea herbicides.

Synthetic Pathway to Sulfonylurea Herbicides: A Detailed Overview

The synthesis of sulfonylurea herbicides from a substituted aniline precursor generally follows a three-step sequence. This guide will use a hypothetical pathway starting from 5-Fluoro-2-methylsulfonylaniline to illustrate the synthesis of a novel sulfonylurea herbicide.

G A 5-Fluoro-2-methylsulfonylaniline B Chlorosulfonation A->B SOCl2, H2SO4 C Sulfonyl Chloride Intermediate B->C D Ammonolysis C->D NH4OH E Sulfonamide Intermediate D->E F Phosgenation E->F Phosgene (or equivalent) G Sulfonyl Isocyanate Intermediate F->G I Coupling Reaction G->I H Heterocyclic Amine H->I J Sulfonylurea Herbicide I->J

Caption: General synthetic workflow for a sulfonylurea herbicide.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosgene and thionyl chloride are highly toxic and corrosive and require special handling procedures.

Part 1: Synthesis of 4-Fluoro-2-(methylsulfonyl)benzene-1-sulfonyl Chloride

This initial step converts the aniline into a more reactive sulfonyl chloride, which is a crucial intermediate for the subsequent formation of the sulfonamide.

Protocol:

  • To a stirred solution of chlorosulfonic acid (3 equivalents) at 0 °C, slowly add 5-Fluoro-2-methylsulfonylaniline (1 equivalent).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried under vacuum to afford the crude 4-Fluoro-2-(methylsulfonyl)benzene-1-sulfonyl chloride.

Causality: The use of excess chlorosulfonic acid ensures the complete conversion of the aniline to the sulfonyl chloride. The reaction is performed at low initial temperatures to control the exothermic reaction and then heated to drive the reaction to completion. Quenching on ice hydrolyzes the excess chlorosulfonic acid and precipitates the product.

Part 2: Synthesis of 4-Fluoro-2-(methylsulfonyl)benzenesulfonamide

The sulfonyl chloride is then converted to the corresponding sulfonamide, which is a stable intermediate that will be used to generate the sulfonyl isocyanate.

Protocol:

  • Dissolve the crude 4-Fluoro-2-(methylsulfonyl)benzene-1-sulfonyl chloride (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH4OH, 5 equivalents) to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the organic solvent under reduced pressure.

  • The resulting aqueous slurry is filtered, and the solid is washed with cold water and dried to yield 4-Fluoro-2-(methylsulfonyl)benzenesulfonamide.

Causality: The use of excess ammonia ensures the complete conversion of the sulfonyl chloride to the sulfonamide. The reaction is carried out at a low temperature to minimize side reactions.

Part 3: Synthesis of 4-Fluoro-2-(methylsulfonyl)phenylsulfonyl Isocyanate

The sulfonamide is converted to the highly reactive sulfonyl isocyanate. This is a critical step, and the isocyanate is typically used immediately in the next step without purification. The use of phosgene is a classic method, though safer alternatives are often employed in modern synthesis.[2]

Protocol (Phosgene-based):

  • Warning: Phosgene is extremely toxic. This reaction must be performed in a specialized, dedicated fume hood with appropriate safety measures and monitoring.

  • A solution of 4-Fluoro-2-(methylsulfonyl)benzenesulfonamide (1 equivalent) in an inert, high-boiling solvent (e.g., chlorobenzene or toluene) is prepared.

  • A catalytic amount of a tertiary amine (e.g., pyridine) can be added.

  • Phosgene gas is bubbled through the heated solution (typically 120-140 °C) until the reaction is complete (monitored by IR spectroscopy for the disappearance of the N-H stretch of the sulfonamide and the appearance of the isocyanate peak around 2250-2275 cm⁻¹).

  • Excess phosgene and solvent are removed by distillation under reduced pressure to yield the crude sulfonyl isocyanate.

Causality: Phosgene reacts with the sulfonamide to form the sulfonyl isocyanate. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The use of a catalyst can facilitate the reaction.

Part 4: Synthesis of the Final Sulfonylurea Herbicide

The final step involves the coupling of the sulfonyl isocyanate with a suitable heterocyclic amine. For this example, we will use 2-amino-4-methoxy-6-methyl-1,3,5-triazine, a common component in commercial sulfonylurea herbicides.[3]

Protocol:

  • Dissolve the heterocyclic amine (1 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile or THF).

  • To this solution, add a solution of the crude 4-Fluoro-2-(methylsulfonyl)phenylsulfonyl isocyanate (1 equivalent) in the same solvent dropwise at room temperature.

  • The reaction is typically exothermic and should be stirred at room temperature for several hours or until completion as indicated by TLC.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford the final sulfonylurea herbicide.

Causality: The nucleophilic amino group of the heterocyclic amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of the stable sulfonylurea linkage. The reaction is generally clean and high-yielding.

Characterization and Data

The synthesized intermediates and the final product should be characterized using standard analytical techniques.

CompoundExpected ¹H NMR Signals (Illustrative)Expected IR (cm⁻¹)
4-Fluoro-2-(methylsulfonyl)benzenesulfonamideAromatic protons, NH₂ protons, CH₃ protons~3300-3400 (N-H), ~1350 & ~1160 (SO₂)
Sulfonylurea HerbicideAromatic protons, heterocyclic protons, NH protons, OCH₃, CH₃~3300 (N-H), ~1700 (C=O), ~1350 & ~1160 (SO₂)

Mechanism of Action: A Deeper Look

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[6][7] The inhibition of ALS leads to a cessation of cell division and ultimately plant death. The high potency and low application rates of sulfonylurea herbicides are a direct consequence of their highly specific mode of action.[7]

G A Sulfonylurea Herbicide B Plant Uptake (Roots and Foliage) A->B C Translocation to Meristems B->C D Acetolactate Synthase (ALS) C->D E Inhibition of ALS D->E Binding F Branched-Chain Amino Acid Biosynthesis Blocked E->F G Cessation of Cell Division F->G H Plant Death G->H

Caption: Mode of action of sulfonylurea herbicides.

Conclusion

While the specific compound 5-Fluoro-2-methylsulfonylaniline may not be a widely documented precursor, the principles outlined in this guide provide a robust framework for the synthesis of fluorinated and sulfonyl-containing agrochemicals. The strategic incorporation of these functional groups, facilitated by versatile precursors, is a powerful approach in the development of next-generation crop protection agents. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to design and synthesize novel, effective, and sustainable agrochemicals.

References

  • Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Novel synthesis method of sulfonylurea weedicide. (n.d.). Google Patents.
  • Syntheses from sulfonamides and electrophilic isocyanate or carbamates. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • A facile synthesis of sulfonylureas via water assisted preparation of carbamates. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Process for the preparation of sulfonylureas. (n.d.). Google Patents.
  • Method for synthesizing herbicide of sulfonylureas. (n.d.). Google Patents.
  • Process for the production of arylsulfonyl isocyanates. (n.d.). Google Patents.
  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. (n.d.). USDA Agricultural Research Service. Retrieved January 28, 2026, from [Link]

  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. (n.d.). Vietnam Journal of Science, Technology and Engineering. Retrieved January 28, 2026, from [Link]

  • Sulfonylurea. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Process for making sulfonyl isocyanates. (n.d.). Google Patents.
  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved January 28, 2026, from [Link]

  • Synthesis process of metsulfuron-methyl-D3. (n.d.). Google Patents.
  • Liquid sulfonylurea herbicide formulations. (n.d.). Google Patents.
  • Chlorsulfuron. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Improved process for making sulfonyl isocyanates. (n.d.). Google Patents.
  • Synthesis of new herbicides from the class of sulfonylureas. (2025, August 7). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Hydrolysis kinetics of the sulfonylurea herbicide Sulfosulfuron. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • liquid sulfonylurea herbicide composition. (2023, June 1). Justia Patents. Retrieved January 28, 2026, from [Link]

  • Process for preparing a novel crystalline form of metsulfuron-methyl and use of the same. (n.d.). Google Patents.
  • Synthesis and efficacy of herbicidal ionic liquids with chlorsulfuron as the anion. (2020, December 28). Nature.com. Retrieved January 28, 2026, from [Link]

  • Herbicide composition of acyl aniline and sulfonylurea. (n.d.). Google Patents.
  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Hydrolysis kinetics of the sulfonylurea herbicide Sulfosulfuron. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis, herbicidal activity, crop safety and soil degradation of sulfonylamino-substituted chlorsulfuron. (n.d.). 农药学学报. Retrieved January 28, 2026, from [Link]

  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Novel synthesis method of sulfonylurea weedicide. (n.d.). Google Patents.
  • Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • HERBICIDAL OIL DISPERSION. (n.d.). European Patent Office. Retrieved January 28, 2026, from [Link]

  • Metsulfuron-methyl (Ref: DPX T6376). (n.d.). AERU, University of Hertfordshire. Retrieved January 28, 2026, from [Link]

  • Multifunctional Adjuvants Affect Sulfonylureas with Synthetic Auxin Mixture in Weed and Maize Grain Yield. (2024, May 27). MDPI. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Fluoro-2-methylsulfonylaniline Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Byproducts & Reactivity Profiles

Doc ID: TS-FMSA-2026-02 | Version: 3.1 | Status: Active

Executive Summary: The Reactivity Paradox

As a Senior Application Scientist supporting the kinase inhibitor development pipeline (specifically EGFR/HER2 scaffolds like Lapatinib), I frequently encounter a specific misconception regarding 5-Fluoro-2-methylsulfonylaniline .

Researchers often treat this molecule as a standard aniline. It is not. The ortho-methylsulfonyl group (


) creates a "push-pull" electronic environment that fundamentally alters its reactivity:
  • Deactivated Nucleophile: The amine is electronically depleted, making standard amide couplings sluggish.

  • Activated Electrophile: The fluorine atom, usually stable, becomes highly labile to Nucleophilic Aromatic Substitution (

    
    ) due to the strong electron-withdrawing nature of the ortho-sulfone and para-amine positions.
    

This guide addresses the three most common "ghost" byproducts reported by our users: The Desfluoro-Hydroxyl Impurity , The Bis-Acylated Dimer , and Regioisomeric Contaminants .

Diagnostic Triage: Identify Your Byproduct

Use this table to match your analytical data (LC-MS/NMR) to the likely byproduct.

Symptom (LC-MS/NMR)Probable ByproductRoot CauseSeverity
Mass [M-18] or [M-2] Phenol Derivative (Desfluoro-hydroxyl)

Hydrolysis of Fluorine by water/hydroxide.
🔴 Critical
Mass [M+Alk] Alkoxy-Analogue

displacement by alcoholic solvents (MeOH/EtOH).
🔴 Critical
Mass [M+Acyl] Bis-Acylated Imide Over-acylation due to forcing conditions (excess acid chloride/heat).🟡 Moderate
Split NMR Signals Regioisomer (4-F vs 5-F) Impure starting material (2,4-difluoronitrobenzene origin).🟡 Moderate
Dark Red/Brown Color Azo/Nitroso Species Oxidation of the aniline during storage or workup.🟢 Low

Technical Deep Dive & Troubleshooting

Issue A: The "Vanishing Fluorine" (SnAr Displacement)

User Complaint: "I attempted an amide coupling in DMF at 80°C. The product mass is correct, but the Fluorine NMR signal is gone."

The Mechanism: The 2-methylsulfonyl group is a potent Electron Withdrawing Group (EWG). It pulls electron density out of the ring, making the carbon-fluorine bond highly susceptible to attack by nucleophiles. If you use a basic solvent (like DMF/DMAc) which often contains trace dimethylamine, or if you use hydroxide bases, you will displace the fluorine.

The Fix:

  • Protocol Shift: Switch from inorganic bases (

    
    , NaOH) to non-nucleophilic organic bases (DIPEA, 2,6-Lutidine).
    
  • Temperature Limit: Do not exceed 60°C if strong nucleophiles are present.

  • Solvent Choice: Avoid alcohols (MeOH/EtOH) if heating; they will form the methoxy-ether byproduct.

Issue B: The "Stalled Coupling" (Deactivated Amine)

User Complaint: "The aniline won't react with my carboxylic acid using standard EDC/HOBt conditions."

The Mechanism: The


 group inductively withdraws density from the aniline nitrogen, lowering its 

and nucleophilicity. Standard coupling reagents often fail because the activated ester hydrolyzes faster than the weak aniline can attack it.

The Fix:

  • Activation: Use high-energy coupling reagents like HATU or T3P (Propylphosphonic anhydride).

  • Acid Chlorides: Convert your acid to an acid chloride (using oxalyl chloride/DMF cat.) first. This is often the only way to drive the reaction to completion.

Visualizing the Reactivity Landscape

The following diagram illustrates the competitive pathways. Note how the "Desired Path" (Amide Coupling) fights against the "Trap Path" (SnAr).

ReactivityLandscape Start 5-Fluoro-2-methylsulfonylaniline (Starting Material) Cond_AcidCl Acid Chloride + Weak Base Start->Cond_AcidCl Standard Path Cond_Heat Heat (>80°C) + Polar Solvent Start->Cond_Heat Thermal Stress Cond_Alcohol Alcohol Solvent (MeOH/EtOH) + Base Start->Cond_Alcohol Solvolysis Risk Prod_Amide Desired Amide (Target) Cond_AcidCl->Prod_Amide Controlled Eq. Prod_Bis Bis-Acylated Imide (Byproduct) Cond_AcidCl->Prod_Bis Excess Reagent High Temp Prod_Phenol Phenol Derivative (Desfluoro Impurity) Cond_Heat->Prod_Phenol Hydrolysis (H2O) Prod_Ether Alkoxy Ether (Solvent Adduct) Cond_Alcohol->Prod_Ether SnAr Displacement

Caption: Competitive reaction pathways showing how thermal stress and solvent choice lead to SnAr displacement (Red) vs. desired coupling (Green).

Validated Experimental Protocols

Protocol 1: High-Yield Amide Coupling (Avoiding SnAr)

Use this protocol to prevent Fluorine displacement while overcoming low amine nucleophilicity.

  • Activation Phase:

    • Dissolve the carboxylic acid (1.0 equiv) in dry DCM (Dichloromethane).

    • Add Oxalyl Chloride (1.2 equiv) and 1 drop of DMF. Stir at RT for 1 hour until gas evolution ceases.

    • Concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling Phase:

    • Redissolve the crude acid chloride in dry THF (Tetrahydrofuran). Note: THF is safer than DMF for preventing SnAr.

    • Add 5-Fluoro-2-methylsulfonylaniline (0.95 equiv).

    • Add 2,6-Lutidine (2.0 equiv). Why? It is a non-nucleophilic base that won't attack the Fluorine.

    • Stir at 40°C for 4-12 hours.

  • Workup:

    • Quench with 1M HCl (aq). Extract with EtOAc.

    • Wash with

      
       to remove unreacted acid.
      
Protocol 2: Impurity Profiling (HPLC Method)

Use this to detect the "Desfluoro" impurity.

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 254 nm.

  • Note: The Desfluoro-hydroxyl impurity will elute significantly earlier (more polar) than the parent aniline.

Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or purity issues.

TroubleshootingTree Q1 Problem: Low Yield or Impurity? Q2 Is Fluorine Signal Present in NMR? Q1->Q2 Q3 Is Mass Spectrum [M+14] or [M+30]? Q2->Q3 Yes Res_SnAr Issue: SnAr Displacement. Action: Lower Temp, Change Solvent to THF/DCM. Q2->Res_SnAr No Res_Methyl Issue: Solvent Adduct. Action: Avoid MeOH/EtOH. Q3->Res_Methyl Yes Res_Deact Issue: Deactivated Amine. Action: Use Acid Chloride or HATU. Q3->Res_Deact No

Caption: Diagnostic logic flow for identifying the root cause of reaction failure based on NMR and Mass Spec data.

References & Authority

  • Lapatinib Impurity Profiling:

    • Source: Veeprho Laboratories. "Lapatinib Impurities and Related Compounds." (Identifies the 2-Fluoro and Desfluoro impurities).

  • Mechanistic Insight on SnAr:

    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." (Explains the activation energy required for F displacement).

  • Synthesis of 2-Methylsulfonylanilines:

    • Source: Oakwood Chemical / PubChem Data. "2-Fluoro-5-(methylsulfonyl)aniline Structure and Properties."

  • Related Kinase Inhibitor Chemistry:

    • Source: BenchChem.[1] "Application Notes for Nucleophilic Aromatic Substitution."

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 5-Fluoro-2-methylsulfonylaniline before handling.

Sources

Technical Support Center: 5-Fluoro-2-methylsulfonylaniline Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and handling protocols for 5-Fluoro-2-methylsulfonylaniline (CAS 1000339-65-0) . This document is structured for researchers requiring immediate, actionable troubleshooting for degradation issues encountered during synthesis or formulation.

CAS: 1000339-65-0 | Formula:


 | MW:  189.21  g/mol 

Core Stability Directive (Executive Summary)

The Critical Vulnerability: The primary instability mode of 5-Fluoro-2-methylsulfonylaniline is Nucleophilic Aromatic Substitution (


)  under basic conditions.
  • Mechanism: The sulfonyl group at position 2 is a strong electron-withdrawing group (EWG). It activates the fluorine atom at position 5 (para-orientation) for displacement by nucleophiles (e.g.,

    
    , 
    
    
    
    ).
  • Operational Consequence: Exposure to bases (pH > 8) or nucleophilic solvents (methanol/ethanol) in the presence of base will rapidly degrade the compound into its corresponding phenol or ether derivatives.

Troubleshooting Guide (Q&A Format)

Scenario A: Degradation in Basic Media

Q: I observe a new impurity peak (RRT ~0.8) when dissolving the compound in basic buffers or during workup with NaOH. What is happening?

A: You are likely hydrolyzing the C–F bond.

  • Root Cause: The 2-methylsulfonyl group pulls electron density from the ring, making the C5-carbon highly electrophilic. Hydroxide ions (

    
    ) attack this position, displacing the fluoride ion.
    
  • The Impurity: 5-Hydroxy-2-methylsulfonylaniline (Phenol derivative).

  • Corrective Action:

    • Workup: Switch from strong bases (NaOH, KOH) to mild buffers (

      
      , Phosphate pH 7-8).
      
    • pH Limit: Maintain process pH < 8.5.

    • Temperature: Perform all basic washes at

      
       to kinetically inhibit the substitution reaction.
      
Scenario B: Instability in Alcoholic Solvents

Q: My LC-MS shows a mass shift of +12 Da (in MeOH) or +26 Da (in EtOH) after overnight storage. Why?

A: This is alkoxylation via


.
  • Root Cause: In the presence of even trace base (or prolonged heating), the alcohol solvent acts as a nucleophile.

    • Methanol

      
       Methoxide attack 
      
      
      
      M+12 (
      
      
      ).
    • Ethanol

      
       Ethoxide attack 
      
      
      
      M+26 (
      
      
      ).
  • Protocol Adjustment:

    • Avoid storing stock solutions in alcohols if the sample is not acidified.

    • Preferred Solvent: Acetonitrile (ACN) or DMSO (anhydrous).

Scenario C: Acidic Handling

Q: Is the compound stable in 1N HCl? Can I use acid to solubilize it?

A: Yes, the compound is chemically stable in non-oxidizing acids.

  • Chemistry: The aniline amine (

    
    ) protonates to form the anilinium salt (
    
    
    
    ). This deactivates the ring further, preventing electrophilic attacks, and the sulfone is acid-stable.
  • Warning: Avoid Nitrous Acid (

    
    ). This will trigger diazotization of the primary amine, leading to rapid decomposition (diazo explosion risk or hydrolysis to phenol).
    

Mechanistic Visualization

The following diagram illustrates the primary degradation pathway (


) driven by the para-sulfonyl activation.

SNAr_Mechanism Start 5-Fluoro-2-methylsulfonylaniline (Intact) Transition Meisenheimer Complex (High Energy Intermediate) Start->Transition Nucleophilic Attack at C5 (Activated by SO2R) Product 5-Hydroxy-2-methylsulfonylaniline (Degradant) Transition->Product Elimination of F- Leaving Fluoride (F-) Transition->Leaving Base Nucleophile (OH-) Base->Transition

Caption: Figure 1. Mechanism of base-induced degradation. The sulfonyl group (EWG) at position 2 activates the C5-Fluorine for displacement by hydroxide ions.

Experimental Protocols

Protocol 1: Stress Testing for Stability Validation

Use this protocol to validate the handling window for your specific batch.

ConditionReagentTime/TempAcceptance Criteria
Acid Control 0.1 N HCl24h @ RT> 99.0% Recovery
Base Stress 0.1 N NaOH1h @ RTLikely Degradation (Monitor for Phenol)
Oxidative 3%

4h @ RTMonitor for N-oxide/Azo species
Thermal Solid State7 days @

Stable (Sulfones are thermally robust)
Protocol 2: Recommended Storage & Solubilization
  • Solid State: Store at

    
     under inert gas (Argon/Nitrogen). Protect from light to prevent slow photo-oxidation of the aniline.
    
  • Stock Solution:

    • Solvent: DMSO or Anhydrous Acetonitrile.

    • Concentration: 10 mM.

    • Shelf Life: 1 month at

      
      . Avoid freeze-thaw cycles.
      

Analytical Data Summary

When analyzing purity, be aware of the distinct shifts caused by pH due to the aniline functionality.

ParameterValue / CharacteristicNote
pKa (Calculated) ~2.5 - 3.0 (Aniline

)
Reduced basicity due to ortho-sulfonyl EWG.
HPLC Retention Shifts with pHAt pH < 2, species is cationic (elutes earlier). At pH > 4, species is neutral.
UV Max ~240-250 nmSulfonyl conjugation band.
Solubility Low in neutral waterHigh in acidic water (pH < 2) or DMSO.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22316609, 3-Fluoro-4-methylsulfonylaniline (Isomer Reference). Retrieved from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.

Technical Support Center: Handling & Stabilization of 5-Fluoro-2-methylsulfonylaniline

[1]

Executive Summary: The "Dual-Threat" Reactivity Profile

Welcome to the technical guide for 5-Fluoro-2-methylsulfonylaniline (5-F-2-MSA) . As a researcher in drug discovery—likely working on kinase inhibitors or sulfone-based anti-infectives—you are handling a molecule with a distinct "Dual-Threat" reactivity profile.[1]

To successfully utilize this building block, you must navigate two competing instability mechanisms:[1]

  • The "Fluorine Trap" (

    
     Liability):  The sulfonyl group at the C2 position is a potent electron-withdrawing group (EWG).[1] Because the fluorine at C5 is para to this sulfone, the C-F bond is electronically activated for Nucleophilic Aromatic Substitution (
    
    
    ).[1] Crucial: Common bases used to deprotonate the amine (e.g., hydroxides, methoxides) can inadvertently displace the fluorine.[1]
  • Oxidative Instability: Despite the electron-deficient ring, the amino group (

    
    ) remains susceptible to radical cation formation and subsequent polymerization (tarring), particularly in the presence of light and transition metals.[1]
    

This guide provides the protocols necessary to neutralize these threats.

Part 1: Pre-Reaction Storage & Handling

Preventing "Silent" Degradation before the flask is even opened.

Q: My material arrived off-white but turned brown after a week in the solvent cabinet. Is it still usable?

A: The color change indicates the formation of iminoquinone-type oxidation products .[1] While the bulk purity might still be >95%, these impurities act as radical initiators that can ruin catalytic cycles (especially Pd-catalyzed couplings).[1]

The Protocol: "The Argon Shield" Anilines with para-positioned leaving groups are sensitive to auto-oxidation.[1]

ParameterStandard ConditionRequired Condition for 5-F-2-MSA The "Why" (Mechanism)
Atmosphere AirArgon or Nitrogen (Degassed) Oxygen promotes the formation of aniline radical cations (

), the precursor to "aniline black" tars.[1]
Container Clear GlassAmber Glass + Parafilm/Teflon Tape Photons excite the conjugated

-system, lowering the activation energy for oxidation.[1]
Temperature RT (

)
Refrigerated (

)
Arrhenius suppression of the auto-oxidation rate.[1]
Solvent State SolutionSolid State Only In solution, the mean free path for radical propagation is significantly reduced, accelerating degradation. Never store as a stock solution.[1]

Part 2: Reaction Troubleshooting & Optimization

Direct solutions for active chemistry issues.

Scenario A: The "Fluorine Trap" (Unintended Defluorination)[1]

User Issue: "I am trying to alkylate the amine using


Root Cause: You have triggered Nucleophilic Aromatic Substitution (


)1

11

1

Corrective Protocol:

  • Switch Bases: Avoid "hard" nucleophilic bases (NaOH, KOH, NaOMe).[1] Use non-nucleophilic bases such as

    
     (sterically bulkier), DIPEA (Hunig's base), or NaH (if strictly anhydrous).[1]
    
  • Lower Temperature:

    
     activation energy is generally higher than N-alkylation.[1] Reduce temperature to 
    
    
    and extend reaction time.
  • Solvent Change: DMF is polar aprotic and accelerates

    
     by "nakeding" the anion.[1] Switch to THF  or Toluene  if solubility permits, or use Acetonitrile  (less promoting of 
    
    
    than DMF).[1]
Scenario B: Palladium Catalyst Poisoning

User Issue: "My Buchwald-Hartwig coupling stalls at 20% conversion. The catalyst turns black immediately."

Root Cause: The free amine of 5-F-2-MSA can coordinate too strongly to the Pd center, or oxidative impurities are quenching the active Pd(0) species. Furthermore, the sulfone oxygen can act as a directing group, forming stable, unreactive palladacycles.[1]

Corrective Protocol:

  • Degas Solvents: Sparge all solvents with Argon for 20 minutes. Oxygen is the enemy of Pd(0).[1]

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos ).[1] These ligands prevent the formation of stable bis-amine complexes and facilitate the oxidative addition step.

  • Pre-activation: Pre-heat the catalyst/ligand complex for 5 minutes before adding the aniline substrate.

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways you must control. The "Safe Path" requires navigating between the Oxidation Pitfall and the

1

GStart5-Fluoro-2-methylsulfonylaniline(Starting Material)OxidationPathway A: Oxidation(Trigger: O2, Light, High pH)Start->Oxidation Air/Light SNArPathway B: SNAr Defluorination(Trigger: Nucleophilic Base, Heat)Start->SNAr Strong Nuc / Heat ReactionDesired N-FunctionalizationStart->Reaction Inert Gas / Non-Nuc Base RadicalRadical Cation FormationOxidation->RadicalTarAzo/Polymer Impurities(Brown/Black Tar)Radical->TarMeisenheimerMeisenheimer Complex(Stabilized by p-SO2Me)SNAr->MeisenheimerByproduct5-Alkoxy/Hydroxy impurity(Loss of Fluorine)Meisenheimer->ByproductProductTarget MoleculeReaction->Product

Figure 1: Mechanistic divergence of 5-F-2-MSA.[1] The stability of the C-F bond is compromised by the para-sulfone group.

Part 4: Decision Tree for Reaction Setup

Use this logic flow to select the correct conditions for your specific transformation.

DecisionTreeStartReaction Type?Type1N-AlkylationStart->Type1Type2Pd-CouplingStart->Type2Type3AcylationStart->Type3BaseQBase Selection?Type1->BaseQLigandQLigand Type?Type2->LigandQGoodBaseDIPEA / Cs2CO3Type3->GoodBaseMild BaseBadBaseNaOH/NaOMe(STOP: SNAr Risk)BaseQ->BadBaseNucleophilicBaseQ->GoodBaseNon-NucleophilicBadLigPPh3 / SimpleLigandQ->BadLigStandardGoodLigXPhos / BrettPhosLigandQ->GoodLigBulky/Rich

Figure 2: Operational decision tree to avoid common degradation pitfalls.

Part 5: References & Authoritative Grounding[1]

  • Nucleophilic Aromatic Substitution (

    
    ) Mechanisms: 
    
    • Concept: The activation of fluoroarenes by electron-withdrawing groups (like sulfones) is a foundational concept in organic synthesis.[1] The para relationship specifically lowers the energy barrier for the Meisenheimer complex.

    • Source: "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." PubMed Central.[1] Available at: [Link] (Context: Discusses the general reactivity of fluoroarenes).

  • Oxidation of Electron-Deficient Anilines:

    • Concept: Even with EWGs, anilines are prone to oxidation.[1] The use of inert atmospheres and specific oxidants (or avoiding them) is critical.[1]

    • Source: "Oxidation of Electron-Deficient Anilines by HOF."[1] Organic Letters (ACS).[1] Available at: [Link][1]

  • Compound Data & Safety (5-Fluoro-2-methylaniline analogs):

    • Concept: Physical properties, safety data (H302, H311), and structural identifiers for the 5-fluoro-2-substituted aniline class.[1]

    • Source: "5-Fluoro-2-methylaniline Compound Summary." PubChem. Available at: [Link] (Note: While the sulfone derivative is distinct, the aniline core handling precautions are homologous).[1]

  • General Aniline Handling Protocols:

    • Concept: Prevention of oxidation during complexation and storage.[1]

troubleshooting failed reactions involving 5-Fluoro-2-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Substrate

Welcome to the technical support center. If you are working with 5-Fluoro-2-methylsulfonylaniline (CAS: 2987-49-7 derivative), you are likely encountering low yields or unexpected byproducts.[1]

To troubleshoot effectively, you must understand the "personality" of this molecule.[1] It is not a standard aniline; it is an electronically deactivated, regiochemically labile system .[1]

The Electronic Profile
  • The "Dead" Nucleophile: The methylsulfonyl group (

    
    ) at the ortho position (C2) is a powerful electron-withdrawing group (EWG).[1] It pulls electron density away from the amine (
    
    
    
    ) via both inductive (
    
    
    ) and resonance (
    
    
    ) effects.[1][2] This drops the pKa of the conjugate acid to near ~0.1 (compared to ~4.6 for aniline), rendering the amine extremely non-nucleophilic.[1]
  • The "Trap" (SNAr Susceptibility): The fluorine atom at C5 is located para to the sulfone group.[1] The strong electron withdrawal of the sulfone activates the C-F bond for Nucleophilic Aromatic Substitution (SNAr) .[1] If you use harsh nucleophilic bases, you will displace the fluorine before the amine reacts.[1]

Ticket #001: Amide Coupling Fails (0–10% Yield)[1]

User Issue: "I am trying to couple this aniline with a carboxylic acid using EDC/HOBt or HATU/DIPEA at room temperature. LCMS shows the activated ester formed, but the aniline remains unreacted."[1][3]

Diagnosis: The aniline is too electron-poor to attack the activated ester generated by standard carbodiimide or uronium reagents.[1] The rate of hydrolysis of the active ester competes with (and beats) the rate of amine attack.[1]

Resolution Protocol: The Acid Chloride Method

You must switch to a high-energy electrophile.[1] Standard "gentle" coupling reagents will not work.[1]

Step-by-Step Protocol:

  • Activation: Convert your carboxylic acid to an acid chloride.

    • Reagent: Oxalyl chloride (1.2 equiv) + catalytic DMF (1 drop).[1]

    • Solvent: Dry DCM or Toluene.[1]

    • Conditions: Stir at RT for 1-2 hours until gas evolution ceases. Evaporate to dryness to remove excess oxalyl chloride (Crucial to prevent side reactions).[1]

  • Coupling:

    • Redissolve the crude acid chloride in dry DCM or THF.[1]

    • Add 5-Fluoro-2-methylsulfonylaniline (1.0 equiv).[1]

    • Add a non-nucleophilic base: Pyridine (3.0 equiv) or 2,6-Lutidine .[1]

      • Note: Avoid TEA or DIPEA if possible; pyridine acts as both base and nucleophilic catalyst (forming an active N-acylpyridinium intermediate).[1]

  • Forcing Conditions (If needed):

    • If reaction is still slow, add DMAP (0.1 equiv) and heat to reflux (40–60°C).

Data Comparison: Coupling Reagents

Reagent SystemYield (Typical)Main Failure Mode
EDC / HOBt < 5%Amine fails to attack active ester.[1]
HATU / DIPEA 15–30%Slow kinetics; requires prolonged heating.[1]
Acid Chloride / Pyridine 85–95% High reactivity overcomes electronic deactivation.[1]
T3P (Propylphosphonic anhydride) 40–60%Good alternative if acid sensitive, requires heat.[1]

Ticket #002: The "Vanishing Fluorine" (Impurity Analysis)

User Issue: "I see a major byproduct with a mass of [M - 19 + Nu]. The fluorine seems to be gone."

Diagnosis: You have triggered a Nucleophilic Aromatic Substitution (SNAr).[1] The sulfone at C2 activates the C5-Fluorine.[1] If your reaction mixture contains a nucleophile (e.g., methoxide, ethoxide, hydroxide, or even a primary amine used as a base), it acts as the "Nu" in the diagram below.[1]

Mechanism Visualization

SNAr_Mechanism Substrate 5-Fluoro-2-mesylaniline (F is Para to SO2Me) Attack Nucleophilic Attack (at C5 Position) Substrate->Attack + Nucleophile (Nu-) Complex Meisenheimer Complex (Stabilized by SO2Me) Attack->Complex Resonance Stabilization Product SNAr Product (Fluorine Displaced) Complex->Product Loss of F-

Caption: The sulfone group (EWG) lowers the energy of the transition state, allowing nucleophiles to displace the fluorine atom.[1]

Prevention Guide
  • Base Selection: NEVER use alkoxide bases (NaOMe, NaOEt) with this substrate.[1]

  • Solvent Choice: Avoid nucleophilic solvents like alcohols (MeOH, EtOH) if heating is required.[1] Use ACN, DMF, or Toluene.[1]

  • Temperature: SNAr rates increase significantly above 80°C. Keep temperatures as low as possible.

Ticket #003: Buchwald-Hartwig Cross-Coupling Failure

User Issue: "I am trying to arylate the amine using Pd(OAc)2 and BINAP, but I get no conversion."

Diagnosis: Standard ligands like BINAP or reactive phosphines often fail because the aniline binds poorly to the Palladium(II) center during the transmetallation/amine coordination step.[1] Additionally, the reductive elimination is difficult due to the low electron density on the nitrogen.[1]

Optimized Catalyst System

You need a ligand designed specifically for weak nucleophiles .[1]

  • Recommended Ligands:

    • BrettPhos or tBuBrettPhos : The Gold Standard for electron-deficient anilines [1].[1]

    • Xantphos : Excellent for rigidifying the metal center, promoting reductive elimination.[1]

  • Base:

    • Use Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ .[1]

    • Warning: Avoid NaOtBu if you observe SNAr side products (see Ticket #002). While NaOtBu is standard for Buchwald, it can sometimes displace the fluorine in highly activated rings.[1]

Recommended Protocol:

  • Catalyst: Pd₂(dba)₃ (0.02 equiv) + BrettPhos (0.04 equiv).[1]

  • Pre-activation: Heat the Catalyst/Ligand in solvent (1,4-Dioxane) at 80°C for 5 mins before adding the substrate. This ensures active catalyst formation.[1]

  • Reaction: Add Aniline (1.0 equiv), Aryl Halide (1.0 equiv), and Cs₂CO₃ (2.0 equiv).

  • Temp: 100°C sealed tube.

Summary Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting_Tree Start Start: Reaction Failed CheckType Reaction Type? Start->CheckType Amide Amide Coupling CheckType->Amide PdCoupling Pd-Catalysis CheckType->PdCoupling MethodCheck Using EDC/HATU? Amide->MethodCheck LigandCheck Using BINAP/PPh3? PdCoupling->LigandCheck SwitchCl Switch to Acid Chloride + Pyridine MethodCheck->SwitchCl Yes SideProd Check Byproducts: Is Fluorine missing? SwitchCl->SideProd SwitchLigand Switch to BrettPhos Pre-heat catalyst LigandCheck->SwitchLigand Yes SwitchLigand->SideProd SNArFix SNAr Detected: Change Base to Cs2CO3 Remove Alcohols SideProd->SNArFix Yes

Caption: Logical workflow for diagnosing reaction failures based on reagent class and byproduct analysis.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. This seminal work details the efficacy of BrettPhos for electron-deficient anilines.[1] [1]

  • BenchChem Technical Support. (2025). "Overcoming Low Yields in Reactions with Electron-Deficient Anilines." BenchChem Knowledge Base.[1] [1]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[1] Provides mechanism and ligand selection guides for difficult substrates.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22316609, 3-Fluoro-4-(methylsulfonyl)aniline (Isomer analog for reactivity comparison).[1] [1]

Sources

Technical Support Center: Reaction Optimization for 5-Fluoro-2-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 5-Fluoro-2-methylsulfonylaniline (CAS 1000339-65-0) . This molecule presents a specific "push-pull" electronic challenge that often leads to reaction failure or complex mixtures if standard catalyst screening protocols are applied blindly.[1]

Ticket Reference: #CAT-5F2MSA-OPT Subject: Catalyst & Conditions Selection for Deactivated, Sterically Hindered Anilines Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Substrate Analysis & Reactivity Profile[2]

Before selecting a catalyst, you must understand the unique electronic landscape of your substrate. 5-Fluoro-2-methylsulfonylaniline is not a standard aniline; it is a regioselectivity trap .[1]

The "Push-Pull" Conflict
  • The Amine (

    
     at C1):  It is highly deactivated  and sterically hindered.[1] The ortho-methylsulfonyl group (
    
    
    
    ) is a strong electron-withdrawing group (EWG) that pulls electron density away from the nitrogen lone pair, making it a poor nucleophile for Pd-catalyzed cross-coupling.[1]
  • The Fluorine (F at C5): It is highly activated .[1] The Fluorine is located para to the sulfone group. Because the sulfone is a strong EWG, it activates the C–F bond for Nucleophilic Aromatic Substitution (

    
    ).
    

The Danger: If you use a strong base (like NaOtBu) to deprotonate the amine for a Buchwald-Hartwig coupling, the base (or your coupling partner) is statistically likely to attack C5 and displace the fluorine before the palladium cycle completes at C1.

G Substrate 5-Fluoro-2-methylsulfonylaniline Amine C1-Amine (NH2) Deactivated by ortho-SO2Me (Poor Nucleophile) Substrate->Amine Fluorine C5-Fluorine (F) Activated by para-SO2Me (SNAr Leaving Group) Substrate->Fluorine Path_Good Desired Pathway: Pd-Catalyzed C-N Coupling Amine->Path_Good Requires Specialized Ligand (BrettPhos) Path_Bad Side Reaction: SNAr Displacement of F Fluorine->Path_Bad Triggered by Strong Base (NaOtBu)

Figure 1: The reactivity divergence.[1] The sulfone group deactivates the amine (hindering coupling) while simultaneously activating the fluorine (promoting side reactions).

Troubleshooting Guide: C-N Coupling (Buchwald-Hartwig)

Issue 1: "No Reaction" or Low Conversion

Diagnosis: The catalyst cannot undergo oxidative addition or amine coordination due to the electron-deficient nature of the aniline. Standard ligands like BINAP or dppf will fail here.[1] Resolution: Switch to bulky, electron-rich biaryl phosphine ligands designed for weak nucleophiles.

ComponentRecommendationTechnical Rationale
Ligand BrettPhos or tBuBrettPhos These ligands are specifically engineered to facilitate the coupling of primary amines with electron-withdrawing groups. They prevent the formation of stable, unreactive Pd-amine complexes.
Precatalyst Pd-G4 Gen (e.g., BrettPhos Pd G4)Ensures rapid generation of the active Pd(0) species at lower temperatures, which is crucial to outcompete the side reactions.[1]
Solvent t-Amyl Alcohol or Dioxane Polar protic solvents like t-Amyl alcohol can assist in proton transfer during the transmetallation step, often accelerating reactions with weak amines.[1]
Issue 2: "Unknown Impurity" (M-F + Nu mass)

Diagnosis: You are observing


 displacement of the fluorine atom.[1] This occurs when the base is too strong or the temperature is too high.
Resolution:  Modulate the base strength.
  • STOP: Do not use Sodium tert-butoxide (NaOtBu) or LiHMDS.[1] These are strong enough to trigger the attack on the C5-Fluorine.

  • USE: Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .[1] These weaker bases are sufficient for the catalytic cycle but kinetically slower to trigger the
    
    
    background reaction.

Recommended Protocols

Protocol A: Pd-Catalyzed Cross-Coupling (Preferred)

Use this for coupling 5-Fluoro-2-methylsulfonylaniline with Aryl Bromides/Chlorides.[1]

  • Charge Reaction Vessel:

    • Pd precatalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)[1]

    • Aryl Halide: 1.0 equiv[1]

    • 5-Fluoro-2-methylsulfonylaniline: 1.2 equiv[1]

    • Base:

      
        (2.0 equiv) - Must be anhydrous/dry.[1]
      
  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degassing:

    • Sparge with Nitrogen/Argon for 5 minutes.[1] (Oxygen inhibits the catalyst).[1]

  • Reaction:

    • Stir at 80°C for 4-12 hours.

    • Note: Monitor by LCMS.[1] If conversion is slow, increase temp to 100°C, but watch for the F-displacement peak.[1]

Protocol B: Chan-Lam Coupling (Alternative)

Use this if the Pd-method fails or if you are coupling with Boronic Acids. This method operates at room temperature, significantly reducing the risk of defluorination (


).[1]
  • Charge Reaction Vessel:

    • Cu Catalyst:

      
        (1.0 equiv) or catalytic (10-20 mol%) if using oxidants.[1]
      
    • Ligand: Bipyridine (1.0 equiv).[1]

    • Boronic Acid: 1.5 equiv.[1]

    • 5-Fluoro-2-methylsulfonylaniline: 1.0 equiv.[1]

    • Base:

      
        (2.0 equiv).[1]
      
  • Solvent:

    • Dichloroethane (DCE) or Methanol (MeOH).[1]

  • Conditions:

    • Stir vigorously open to air (or under

      
       balloon) at Room Temperature .
      

Decision Tree: Catalyst Selection

Use this logic flow to determine the correct setup for your specific coupling partner.

DecisionTree Start Start: Coupling 5-Fluoro-2-methylsulfonylaniline Partner What is the Coupling Partner? Start->Partner ArylHalide Aryl Halide (Br, Cl, I, OTf) Partner->ArylHalide Boronic Aryl Boronic Acid Partner->Boronic PdRoute Pd-Catalysis (Buchwald) ArylHalide->PdRoute CuRoute Cu-Catalysis (Chan-Lam) Boronic->CuRoute LigandQ Select Ligand System PdRoute->LigandQ Brett BrettPhos Pd G4 Base: Cs2CO3 (Prevents SNAr) LigandQ->Brett Primary Rec RuPhos RuPhos Pd G4 (Only if steric bulk on PARTNER is extreme) LigandQ->RuPhos Secondary Rec

Figure 2: Logic flow for selecting the catalytic system based on the electrophile.

Frequently Asked Questions (FAQs)

Q: Can I use XPhos instead of BrettPhos? A: XPhos is generally excellent for ortho-substituted aryl halides, but for ortho-substituted anilines (weak nucleophiles), BrettPhos is superior.[1] XPhos may work, but yields are typically lower due to slower reductive elimination with electron-deficient amines.[1]

Q: I see a byproduct with M-19 mass. What is it? A: This is the defluorinated product. If you are using a hydride source or if the reaction is overheating, you might be getting hydrodefluorination.[1] However, if the mass is M + (Nucleophile) - F, it is the


 product.[1] Lower the temperature and switch to 

.

Q: Why not use microwave irradiation to speed it up? A: Avoid microwave heating for this specific substrate. The high instantaneous temperatures in microwaves often favor the higher-activation-energy pathway (


 at C5) over the catalytic pathway. Conventional heating at 80°C is safer for regiocontrol.[1]

References

  • Maiti, D., et al. (2011).[1] "Pd-Catalyzed Amination of Aryl Halides with Electron-Deficient Anilines." Chemical Science.

    • Grounding: Establishes BrettPhos as the ligand of choice for electron-deficient amines.
  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Grounding: Comprehensive review of ligand selection logic.[1]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of Nucleophilic Substitution Reactions of 4-Substituted-2-nitrochlorobenzenes." Chemical Reviews.

    • Grounding: Classical physical organic chemistry explaining the activation of halogens para to EWGs (Sulfone/Nitro) for

      
      .[1]
      

Sources

identifying reaction intermediates in 5-Fluoro-2-methylsulfonylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylsulfonylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges in identifying and characterizing key reaction intermediates, providing field-proven insights and troubleshooting protocols to ensure the success of your experiments.

Introduction: The Synthetic Challenge

The synthesis of 5-Fluoro-2-methylsulfonylaniline, a valuable intermediate in the pharmaceutical and agrochemical industries, involves a precise sequence of reactions where the identity and purity of each intermediate are critical for the overall yield and success of the final product.[1][2] The primary challenge lies in the potential for isomeric impurities and side reactions, particularly during the electrophilic aromatic substitution steps. This guide provides a structured, question-and-answer approach to troubleshoot these issues by focusing on the positive identification of reaction intermediates.

A common and effective synthetic route begins with 4-fluoroaniline, proceeding through protection, sulfonation, and methylation/oxidation stages before final deprotection. Understanding the intermediates at each stage is paramount.

G A 4-Fluoroaniline B N-(4-fluorophenyl)acetamide (Protected Intermediate I) A->B Acetic Anhydride C 2-Acetamido-5-fluorobenzene- 1-sulfonyl chloride (Sulfonyl Chloride Intermediate II) B->C Chlorosulfonic Acid D N-(5-fluoro-2-(methylthio)phenyl)acetamide (Thioether Intermediate III) C->D 1. Na2SO3 (Reduction) 2. MeI (Methylation) E N-(5-fluoro-2-(methylsulfonyl)phenyl)acetamide (Oxidized Intermediate IV) D->E Oxidation (e.g., Oxone) F 5-Fluoro-2-methylsulfonylaniline (Final Product) E->F Acid Hydrolysis (Deprotection)

Caption: A typical synthetic pathway for 5-Fluoro-2-methylsulfonylaniline.

Frequently Asked Questions & Troubleshooting Guides

Q1: My sulfonation of N-(4-fluorophenyl)acetamide is giving me a mixture of products or low yield. How can I confirm the formation of the correct sulfonyl chloride intermediate?

A1: The Challenge of Regioselectivity

This is the most critical step for establishing the correct substitution pattern. The acetamido group (-NHCOCH₃) is an ortho, para-director. Since the para position is blocked by the fluorine atom, the sulfonation should preferentially occur at the ortho position. However, under harsh conditions, side reactions can occur.

Causality: The primary issue is often incomplete reaction or the formation of the alternative meta-isomer if deprotection of the acetamido group occurs in situ. The resulting anilinium ion (-NH₃⁺) is a meta-director, leading to the wrong isomer.[3][4][5]

Troubleshooting Protocol:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material, N-(4-fluorophenyl)acetamide. An ideal solvent system is a 3:1 mixture of hexanes and ethyl acetate. The product, being more polar, should have a lower Rf value.

  • Intermediate Isolation & Characterization: After quenching the reaction on ice, the crude sulfonyl chloride intermediate (2-Acetamido-5-fluorobenzene-1-sulfonyl chloride) should be immediately characterized. This intermediate is sensitive to moisture and can hydrolyze back to the sulfonic acid.

  • Spectroscopic Verification:

    • ¹H NMR: Dissolve a small, crude sample in CDCl₃. You should observe a characteristic downfield shift for the aromatic proton positioned between the two electron-withdrawing groups (acetamido and sulfonyl chloride).

    • Mass Spectrometry (MS): An ESI-MS analysis will provide the molecular weight of the intermediate. Look for the mass-to-charge ratio (m/z) corresponding to the sulfonyl chloride and potentially its hydrolysis product (the sulfonic acid).[6]

IntermediateFormulaExpected M+ (m/z)Key ¹H NMR Signals (CDCl₃, δ ppm)
2-Acetamido-5-fluorobenzene-1-sulfonyl chloride C₈H₇ClFNO₃S251.67~8.5 (d, H ortho to -SO₂Cl), ~7.2-7.4 (m, other Ar-H), ~2.2 (s, -CH₃)
2-Acetamido-5-fluorobenzene-1-sulfonic acid (Hydrolysis Product) C₈H₈FNO₄S233.22Similar aromatic shifts, broad OH signal
Q2: The conversion of the sulfonyl chloride to the thioether is inefficient. How do I identify the intermediates in this two-step reduction and methylation process?

A2: Tracking the Sulfur Oxidation State

This stage involves the reduction of the sulfonyl chloride to a more nucleophilic sulfur species, which is then methylated. Incomplete reduction is a common failure point.

Causality: The reduction of a sulfonyl chloride, for instance with sodium sulfite (Na₂SO₃), first yields a sodium sulfinate salt. This salt is the actual intermediate that gets methylated. If this salt does not form efficiently, the subsequent methylation step will fail.

Troubleshooting Protocol:

  • Isolate the Sulfinate Salt: Before adding the methylating agent (e.g., methyl iodide), you can attempt to isolate the sodium 2-acetamido-5-fluorobenzene-1-sulfinate intermediate. This can be done by carefully adjusting the pH and precipitating the salt.

  • Use In-Situ Monitoring Techniques:

    • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This is an excellent tool for monitoring reactions in solution.[] You can track the disappearance of the characteristic S=O stretches of the sulfonyl chloride (~1370 and 1180 cm⁻¹) and the appearance of the sulfinate salt's S=O stretches at lower wavenumbers (~1050 cm⁻¹).

    • LC-MS Analysis: Pull a small aliquot from the reaction after the reduction step (before methylation). Quench it and inject it into an LC-MS. You should be able to identify the peak corresponding to the sulfinate anion.[6]

G cluster_0 Troubleshooting Workflow Start Low Yield of Thioether (III) CheckReduction Analyze for Sodium Sulfinate Intermediate Start->CheckReduction Result1 Sulfinate Detected? CheckReduction->Result1 CheckMethylation Analyze for Unreacted Sulfinate Result2 Thioether Detected? CheckMethylation->Result2 Result1->CheckMethylation Yes Action1 Optimize Reduction: - Increase Temp - Add more Na2SO3 Result1->Action1 No Action2 Optimize Methylation: - Check MeI quality - Increase reaction time Result2->Action2 No Success Thioether (III) Formed Result2->Success Yes

Caption: Troubleshooting flowchart for the thioether formation step.

Q3: My final product is impure after the oxidation and deprotection steps. What are the likely intermediate-related impurities?

A3: Managing Oxidation and Deprotection

The final steps involve the oxidation of the thioether to the methylsulfone, followed by the hydrolysis of the acetamido protecting group. Two key issues can arise: incomplete oxidation or incomplete deprotection.

Causality:

  • Incomplete Oxidation: Using an insufficient amount of oxidant (like Oxone® or H₂O₂) can leave behind the sulfoxide intermediate (N-(5-fluoro-2-(methylsulfinyl)phenyl)acetamide) in addition to unreacted thioether.

  • Incomplete Deprotection: If the acid hydrolysis is not driven to completion, the final product will be contaminated with the protected intermediate, N-(5-fluoro-2-(methylsulfonyl)phenyl)acetamide.

Troubleshooting Protocol:

  • Stepwise Monitoring: It is highly advisable to monitor the oxidation and deprotection as separate steps.

  • LC-MS is Key: This is the most powerful tool here. It can easily distinguish between the thioether, sulfoxide, sulfone, and their deprotected analogues based on their distinct molecular weights.

CompoundRoleFormulaExpected M+ (m/z)
Thioether Intermediate (III) Starting MaterialC₉H₁₀FNO₂S215.25
Sulfoxide Intermediate Incomplete OxidationC₉H₁₀FNO₃S231.25
Oxidized Intermediate (IV) Desired IntermediateC₉H₁₀FNO₄S247.25
Final Product Desired ProductC₇H₈FNO₂S189.21
  • NMR Analysis:

    • Oxidation: In the ¹H NMR, the methyl protons of the thioether (-S-CH₃) appear around 2.5 ppm. Upon oxidation to the sulfone (-SO₂-CH₃), these protons shift significantly downfield to ~3.2 ppm. The sulfoxide intermediate will have a signal somewhere in between (~2.7-2.8 ppm).

    • Deprotection: The disappearance of the acetyl methyl peak (~2.2 ppm) and the appearance of a broad amine (-NH₂) signal (~4.5-5.5 ppm, D₂O exchangeable) in the ¹H NMR spectrum confirms the deprotection.

By carefully monitoring each step and using the right analytical tools to confirm the identity and purity of the key intermediates, researchers can effectively troubleshoot the synthesis of 5-Fluoro-2-methylsulfonylaniline and optimize the reaction for higher yield and purity.

References

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 5-Fluoro-2-methylaniline: The Fluorinated Intermediate Driving Innovation in Specialty Chemicals. (2026, January 21). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Unlock the Power of 5-Fluoro-2-methylaniline. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Methods of Determining Mechanisms. (n.d.). Dalal Institute. Retrieved from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme Connect. Retrieved from [Link]

  • Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power? (2018, April 29). Quora. Retrieved from [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Overseas. Retrieved from [Link]

  • Identifying reactive intermediates by mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Sulfonamides. (2016, August 1). Royal Society of Chemistry. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Work-up & Purification of 5-Fluoro-2-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide addresses the specific challenges encountered during the isolation of 5-Fluoro-2-methylsulfonylaniline (CAS: 434-54-8). This compound is a critical intermediate, most notably in the synthesis of EGFR/ErbB2 inhibitors like Lapatinib .

Unlike standard anilines, the presence of the ortho-methylsulfonyl group (


) drastically alters the physicochemical properties of the amine. Standard "generic" work-up protocols often lead to yield loss or emulsion formation because they fail to account for the electronic deactivation caused by the sulfone.
Physicochemical Dashboard
PropertyValue / CharacteristicImpact on Work-up
Structure Aniline with 5-F and 2-

Reduced Basicity: The sulfone is a strong electron-withdrawing group (EWG).
Estimated pKa ~1.5 – 2.0 (Conjugate Acid)Critical: It is a very weak base. It will not protonate quantitatively in weak acids (e.g., 5% Citric Acid or Acetic Acid).
LogP ~1.2 (Moderate Lipophilicity)Soluble in EtOAc, DCM, THF. Poorly soluble in water (neutral pH).
Appearance Off-white to tan solidProne to surface oxidation (darkening) if stored wet.

Standard Work-up Protocol (The "Happy Path")

Use this protocol for standard reactions (e.g., reduction of the nitro precursor) where the primary goal is bulk isolation.

Step-by-Step Methodology
  • Quench & Filter:

    • If the reaction used a heterogeneous catalyst (e.g., Pd/C), filter through a Celite pad before aqueous work-up. Wash the cake with THF or EtOAc (DCM is less ideal due to potential precipitation of sulfone intermediates).

  • Solvent Swap (If necessary):

    • If the reaction solvent was water-miscible (e.g., MeOH, EtOH, DMF), concentrate to ~20% volume and dilute with Ethyl Acetate (EtOAc) .

    • Ratio: Use at least 10 mL EtOAc per gram of theoretical product.

  • Aqueous Wash (Neutral):

    • Wash the organic layer with Water (

      
       vol) to remove polar salts.
      
    • Crucial Check: If the layers do not separate quickly, add saturated Brine . The sulfone group acts as a weak surfactant; high ionic strength breaks the emulsion.

  • Drying & Concentration:

    • Dry organic layer over anhydrous

      
      .
      
    • Concentrate under reduced pressure (

      
      ).
      
  • Isolation:

    • The residue is usually a solid. If it is an oil, induce crystallization by adding Heptane or IPA and triturating.

Advanced Purification: The Acid-Base Swing

Use this section if your crude purity is <90% or if you need to remove non-basic impurities (e.g., unreacted nitro precursor).

The Trap: Because the pKa is low (~1.5), standard 1M HCl extractions are risky. If the acid is too weak, the aniline stays organic. If the acid is too strong, you may precipitate the hydrochloride salt during extraction, creating a mess (rag layer).

The "Dual-Selectivity" Protocol

WorkupLogic Start Crude Reaction Mixture (in EtOAc) AcidWash Extract with 2M HCl (pH < 1) Start->AcidWash Split1 Phase Separation AcidWash->Split1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Split1->OrgLayer1 Discard (or re-process) AqLayer1 Aqueous Acid Layer (Contains Product as Salt) Split1->AqLayer1 Keep Basify Basify to pH 9-10 (Use 20% NaOH or NH4OH) AqLayer1->Basify Extract2 Back-Extract into EtOAc Basify->Extract2 FinalOrg Final Organic Layer (Pure Product) Extract2->FinalOrg

Figure 1: Selective Acid-Base Swing logic tailored for low-pKa anilines.

Protocol Details:

  • Extraction: Extract the EtOAc solution with 2M HCl (3 washes).

    • Note: 1M HCl might be insufficient to fully protonate the weak base if the volume is large. 2M ensures the equilibrium shifts to the aqueous phase.

  • Discard Organic: The organic layer contains non-basic impurities (e.g., nitro-intermediates).

  • Basify: Cool the aqueous layer to

    
    . Slowly add 50% NaOH  or 
    
    
    
    until pH > 9.
    • Observation: The product will precipitate as a solid or oil out.

  • Re-Extract: Extract the now-cloudy aqueous mixture with fresh EtOAc.

Troubleshooting Guide (FAQs)

Q1: I washed my reaction with 5% Citric Acid to remove the catalyst, and I lost yield. Where did it go?

Diagnosis: You likely didn't lose it; you just didn't extract it. Explanation: 5% Citric Acid has a pH of ~2.5–3.0. The pKa of 5-Fluoro-2-methylsulfonylaniline is ~1.5. At pH 3, the compound remains largely unprotonated (neutral) and stays in the organic layer. Fix: If you were trying to extract the product into water, you must use a stronger acid (e.g., 2M HCl). If you were trying to wash away impurities, citric acid is actually a good choice because the product stays in the organic phase.

Q2: I see a heavy emulsion ("Rag Layer") during the brine wash.

Diagnosis: Sulfone-induced surfactant behavior or precipitated salts. Fix:

  • Filtration: Pass the entire biphasic mixture through a thin pad of Celite. This breaks physical emulsions caused by fine particulates.

  • Heat: Gently warm the separatory funnel with a heat gun (to ~35°C). This increases solubility and breaks the emulsion.

  • DCM Switch: If EtOAc fails, switch to Dichloromethane (DCM). The higher density of DCM often forces a cleaner separation with sulfones.

Q3: The product is dark brown/purple after drying. Is it decomposed?

Diagnosis: Aniline oxidation. Explanation: Anilines are sensitive to air oxidation, forming trace azo- or nitroso- impurities that are highly colored but low in mass. Fix:

  • Recrystallization: Dissolve in minimal hot Isopropyl Alcohol (IPA) . Add water dropwise until cloudy, then cool. This effectively removes colored impurities.

  • Charcoal Treatment: Reflux the crude in EtOAc with activated carbon for 30 mins, filter hot, and recrystallize.

Q4: Can I use column chromatography?

Answer: Yes, but be careful with the silica acidity. Recommendation:

  • Eluent: Hexanes/Ethyl Acetate (gradient 0%

    
     40% EtOAc).[1]
    
  • Modifier: Pre-wash the column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites on the silica. Acidic silica can cause streaking or degradation of the aniline.

References

  • Lapatinib Synthesis & Intermediates

    • Practical synthesis of lapatinib.[2] Journal of China Pharmaceutical University, 2010, 41(4): 317-320.[3] 3[4]

  • Green Chemistry Approaches

    • An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb).[5] Green Chemistry, 2010. 5

  • Recrystallization Techniques

    • Recrystallization Guide: Process, Procedure, Solvents.[6][7] Mettler Toledo. 7[4]

  • Compound Data

    • 5-Fluoro-2-methylsulfonylaniline (CAS 434-54-8). PubChem Compound Summary. 8[3][4]

Sources

Technical Support Center: 5-Fluoro-2-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-2-methylsulfonylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and handling of this compound. Below you will find frequently asked questions and a comprehensive troubleshooting guide to assist you in your experimental work.

Frequently Asked Questions (FAQs)

What is the recommended procedure for storing 5-Fluoro-2-methylsulfonylaniline?

To ensure the long-term integrity of 5-Fluoro-2-methylsulfonylaniline, it is crucial to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal stability, storage at 2-8°C is recommended, away from direct sunlight and strong oxidizing agents.

How stable is 5-Fluoro-2-methylsulfonylaniline under ambient laboratory conditions?

While stable for short periods under ambient conditions, prolonged exposure can lead to degradation. The aniline functional group is susceptible to oxidation, which can be accelerated by light and air, potentially leading to discoloration of the compound. The sulfonyl group is generally stable, but the overall stability is dictated by the more reactive aniline moiety. For any unused portion, it is advisable to purge the container with an inert gas like argon or nitrogen before sealing.

What are the potential degradation pathways for 5-Fluoro-2-methylsulfonylaniline?

Degradation of 5-Fluoro-2-methylsulfonylaniline can occur through several pathways, primarily involving the aniline functional group.

  • Oxidation: The primary degradation pathway is the oxidation of the aniline nitrogen. This can lead to the formation of colored impurities such as nitroso, nitro, and azoxy compounds, and eventually polymerization.[1][2][3][4] This process is often catalyzed by light and trace metals.

  • Photodegradation: Aromatic amines and sulfonamides are known to be susceptible to degradation upon exposure to UV light.[5][6] This can lead to complex mixtures of degradation products.

  • Hydrolysis: The sulfonamide bond is generally stable, but hydrolysis can occur under strong acidic or basic conditions, although it is considered to have a long half-life under typical environmental pH.[7][8]

Below is a diagram illustrating potential degradation pathways.

A 5-Fluoro-2-methylsulfonylaniline B Oxidation Products (Nitroso, Nitro, Azoxy compounds, Polymers) A->B Light, Air (O2), Metal Ions C Photodegradation Products (Complex Mixture) A->C UV Light D Hydrolysis Products (5-Fluoro-2-methylaniline & Methanesulfonic acid) A->D Strong Acid/Base, Heat

Caption: Potential degradation pathways for 5-Fluoro-2-methylsulfonylaniline.

What solvents are compatible with 5-Fluoro-2-methylsulfonylaniline for experimental use?

5-Fluoro-2-methylsulfonylaniline is soluble in many common organic solvents. For reactions and analytical purposes, solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and acetonitrile are generally suitable. It is slightly soluble in water.[9] When preparing solutions for storage, it is recommended to use anhydrous solvents and store under an inert atmosphere to minimize degradation.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 5-Fluoro-2-methylsulfonylaniline in a laboratory setting.

Issue 1: The solid material has changed color (e.g., from white/off-white to yellow/brown).
  • Cause: Discoloration is a common indicator of oxidation of the aniline functional group.[2][3] This can be caused by prolonged exposure to air and/or light.

  • Solution:

    • Assess Purity: Before use, it is crucial to assess the purity of the discolored material. This can be done using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of degradation.

    • Purification: If the impurity level is significant, purification by recrystallization may be necessary. A suitable solvent system will need to be determined empirically, but a good starting point would be a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.[9][10]

    • Prevention: To prevent future discoloration, always store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark place.

Issue 2: Poor or inconsistent results in a reaction.
  • Cause: Inconsistent reaction outcomes can be due to degraded starting material, the presence of impurities, or issues with the reaction setup.

  • Solution:

    • Verify Starting Material Purity: As with discoloration, confirm the purity of your 5-Fluoro-2-methylsulfonylaniline. Impurities can interfere with the reaction.

    • Reaction Conditions: Ensure that your reaction is performed under an inert atmosphere if it is sensitive to oxygen or moisture. Aniline derivatives can be sensitive to oxidative conditions.

    • Solvent Purity: Use anhydrous solvents, as water can react with certain reagents and affect the reaction.

Issue 3: Difficulty in dissolving the compound.
  • Cause: 5-Fluoro-2-methylsulfonylaniline is a crystalline solid, and dissolution may be slow. The choice of solvent is also critical.

  • Solution:

    • Solvent Selection: Ensure you are using an appropriate solvent. As mentioned, it is soluble in most common organic solvents.[9]

    • Gentle Heating: Gentle warming of the solvent can aid in dissolution.

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate dissolution.

Issue 4: Problems with crystallization/recrystallization.
  • Cause: Successful recrystallization depends on the choice of solvent, cooling rate, and the presence of nucleation sites.[11][12]

  • Solution:

    • Crystallization is too rapid: If crystals form too quickly, impurities can be trapped. To slow down crystallization, you can add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]

    • Crystallization does not occur: If no crystals form upon cooling, it may be because the solution is too dilute or supersaturation has not been achieved.

      • Try scratching the inside of the flask with a glass rod to create nucleation sites.

      • Add a seed crystal of the pure compound.

      • If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[11]

Below is a workflow for troubleshooting recrystallization issues.

start Recrystallization Issue c1 Crystals form too quickly? start->c1 c2 No crystals form? c1->c2 No p1 Add more hot solvent Cool slowly c1->p1 Yes p2 Scratch flask interior c2->p2 Yes end Successful Recrystallization p1->end p3 Add seed crystal p2->p3 Still no crystals p2->end p4 Concentrate solution p3->p4 Still no crystals p3->end p4->end

Caption: Troubleshooting workflow for recrystallization.

Summary of Stability and Handling

ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes degradation kinetics.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aniline group.[2][3]
Light Exposure Store in the dark (amber vial)Prevents photodegradation.[5][6]
Handling Use in a well-ventilated area or fume hoodAvoid inhalation of fine particles.
Personal Protective Equipment Safety glasses, gloves, lab coatStandard laboratory safety practice.
Incompatible Materials Strong oxidizing agents, strong acids, strong basesCan cause vigorous reactions or degradation.

References

  • BenchChem Technical Support Team. (2025, December). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • PubMed. (n.d.). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Retrieved January 31, 2026, from [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., Uebers, U., Böschen, A., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Radchenko, O. B., Radchenko, D. S., Konovets, A. I., & Grygorenko, O. (2022). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (n.d.). Journal of Synthetic Chemistry. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Retrieved January 31, 2026, from [Link]

  • Tan, N. C. G., van Leeuwen, A., van Voorthuizen, E. M., Slenders, P., Prenafeta-Boldú, F. X., Temmink, H., Lettinga, G., & Field, J. A. (2005).
  • Royal Society of Chemistry. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Retrieved January 31, 2026, from [Link]

  • American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved January 31, 2026, from [Link]

  • American Chemical Society. (2024, September 11).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • National Center for Biotechnology Information. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved January 31, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Fluoro-2-methylsulfonylaniline and 5-Fluoro-2-chloroaniline for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of functionalized aniline building blocks is paramount for tuning the physicochemical and pharmacological properties of lead compounds. Among these, halogenated and sulfonylated anilines are of particular interest. This guide provides an in-depth comparative analysis of the reactivity of two key intermediates: 5-Fluoro-2-methylsulfonylaniline and 5-Fluoro-2-chloroaniline . This document is intended for researchers, synthetic chemists, and drug development professionals, offering insights into the electronic and steric factors governing their reactivity in common synthetic transformations, supported by theoretical principles and practical experimental considerations.

Introduction: Structural and Electronic Profiles

At first glance, 5-Fluoro-2-methylsulfonylaniline and 5-fluoro-2-chloroaniline share a common scaffold: a fluoroaniline core substituted at the 2-position. However, the distinct electronic nature of the methylsulfonyl (-SO₂Me) and chloro (-Cl) groups imparts significantly different reactivity profiles to the aniline nitrogen and the aromatic ring.

CompoundStructureMolecular FormulaMolecular WeightKey Features
5-Fluoro-2-methylsulfonylaniline 5-Fluoro-2-methylsulfonylaniline structureC₇H₈FNO₂S189.21 g/mol Strongly electron-withdrawing sulfonyl group, potential for hydrogen bonding.[1]
5-Fluoro-2-chloroaniline 5-fluoro-2-chloroaniline structureC₆H₅ClFN145.56 g/mol Moderately electron-withdrawing chloro group, common building block.[2]

The core of their reactivity differences lies in the powerful electron-withdrawing nature of the methylsulfonyl group compared to the chloro group. This is quantitatively captured by their Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.[3][4]

| Substituent | Hammett Constant (σ_para) | Hammett Constant (σ_meta) | Electronic Effect | | :--- | :--- | :--- | :--- | :--- | | -SO₂Me | 0.72 | 0.68 | Strongly electron-withdrawing (inductive and resonance) | | -Cl | 0.23 | 0.37 | Moderately electron-withdrawing (inductive), weakly donating (resonance) |

The significantly larger positive Hammett constants for the methylsulfonyl group indicate its superior ability to withdraw electron density from the aromatic ring.[5] This has profound implications for the basicity of the aniline nitrogen and the susceptibility of the aromatic ring to nucleophilic attack.

Comparative Reactivity: A Deep Dive

The reactivity of these anilines can be dissected into two primary domains: reactions involving the amino group (nucleophilicity and basicity) and reactions involving the aromatic ring (electrophilic and nucleophilic aromatic substitution).

Basicity and Nucleophilicity of the Amino Group

The electron-withdrawing substituents at the ortho position significantly decrease the basicity of the aniline nitrogen by delocalizing the lone pair of electrons into the aromatic ring and through inductive effects.

Prediction: Due to the substantially stronger electron-withdrawing power of the methylsulfonyl group (σ_para = 0.72) compared to the chloro group (σ_para = 0.23), 5-Fluoro-2-methylsulfonylaniline is predicted to be a significantly weaker base and a poorer nucleophile than 5-fluoro-2-chloroaniline.

This difference in nucleophilicity is critical in reactions such as acylation .

Acylation of the Amino Group

Acylation of anilines to form amides is a fundamental transformation. The rate of this reaction is directly proportional to the nucleophilicity of the aniline nitrogen.

Expected Reactivity: 5-fluoro-2-chloroaniline will undergo acylation under milder conditions and at a faster rate than 5-Fluoro-2-methylsulfonylaniline.

Anilines with strongly electron-withdrawing groups often require more forcing conditions for acylation.[9] For instance, while 5-fluoro-2-chloroaniline might readily react with an acyl chloride in the presence of a mild base, 5-Fluoro-2-methylsulfonylaniline may necessitate a stronger base, higher temperatures, or a more reactive acylating agent.

Experimental Protocol: Comparative N-Acetylation

This protocol provides a framework for comparing the acetylation rates of the two anilines.

Objective: To qualitatively or quantitatively compare the rate of N-acetylation.

Materials:

  • 5-Fluoro-2-methylsulfonylaniline

  • 5-fluoro-2-chloroaniline

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Prepare separate solutions of 5-Fluoro-2-methylsulfonylaniline and 5-fluoro-2-chloroaniline of the same molar concentration in dichloromethane.

  • In separate reaction vessels, add an equimolar amount of pyridine to each aniline solution.

  • At time zero, add an equimolar amount of acetic anhydride to each reaction mixture simultaneously, ensuring rapid mixing.

  • Monitor the progress of each reaction at regular time intervals (e.g., 5, 15, 30, 60 minutes) by thin-layer chromatography (TLC).

  • Spot the starting aniline and the reaction mixture on the same TLC plate.

  • Develop the TLC plates in an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Visualize the spots under a UV lamp. The disappearance of the starting aniline spot and the appearance of a new, less polar product spot (the acetamide) indicates reaction progress.

Expected Outcome: The TLC analysis is expected to show a faster consumption of the 5-fluoro-2-chloroaniline spot compared to the 5-Fluoro-2-methylsulfonylaniline spot, providing a clear visual representation of its higher reactivity in acylation.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to the reactivity of the amino group, the electron-deficient nature of these aromatic rings makes them potential substrates for nucleophilic aromatic substitution (SNAr), a reaction of significant importance in pharmaceutical synthesis.[10] For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and there must be a suitable leaving group.

Expected Reactivity: The presence of the powerfully electron-withdrawing methylsulfonyl group makes the aromatic ring of 5-Fluoro-2-methylsulfonylaniline significantly more susceptible to nucleophilic attack than that of 5-fluoro-2-chloroaniline.

The electron-withdrawing group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[11] The stronger the electron-withdrawing group, the greater the stabilization and the faster the reaction. In these molecules, the fluorine atom, being highly electronegative, can act as a leaving group, particularly when activated by the ortho-sulfonyl group.

Experimental Workflow: Comparative Nucleophilic Aromatic Substitution

SNAr_Workflow cluster_Sulfonyl 5-Fluoro-2-methylsulfonylaniline cluster_Chloro 5-fluoro-2-chloroaniline Sulfonyl_Start Start with 5-Fluoro-2-methylsulfonylaniline Sulfonyl_React React with Nu⁻ (e.g., NaOMe) in polar aprotic solvent (e.g., DMF) at elevated T Sulfonyl_Start->Sulfonyl_React Faster Reaction Sulfonyl_Product Formation of 5-Methoxy-2-methylsulfonylaniline Sulfonyl_React->Sulfonyl_Product Chloro_Start Start with 5-fluoro-2-chloroaniline Chloro_React React with Nu⁻ (e.g., NaOMe) in polar aprotic solvent (e.g., DMF) at elevated T Chloro_Start->Chloro_React Slower Reaction Chloro_Product Formation of 5-Methoxy-2-chloroaniline Chloro_React->Chloro_Product

Figure 1: Conceptual workflow for a comparative SNAr experiment.

Diazotization and Subsequent Reactions

Diazotization of the amino group to form a diazonium salt is a versatile transformation that opens the door to a wide array of subsequent reactions, such as the Sandmeyer reaction.[12][13] The efficiency of diazotization is dependent on the basicity of the aniline; less basic anilines are more difficult to diazotize.

Expected Reactivity: Due to its significantly lower basicity, 5-Fluoro-2-methylsulfonylaniline will be more challenging to diazotize than 5-fluoro-2-chloroaniline.

Anilines bearing multiple strongly electron-withdrawing groups may require the use of nitrosylsulfuric acid in a mixture of sulfuric and acetic acids, as opposed to the more common aqueous sodium nitrite and mineral acid conditions.[14]

Logical Relationship of Reactivity

Reactivity_Comparison Methylsulfonyl 5-Fluoro-2-methylsulfonylaniline Acylation Acylation (Nucleophilicity of -NH₂) Methylsulfonyl->Acylation Slower SNAr Nucleophilic Aromatic Substitution (Electrophilicity of Ring) Methylsulfonyl->SNAr Faster Diazotization Diazotization (Basicity of -NH₂) Methylsulfonyl->Diazotization More Difficult Chloro 5-fluoro-2-chloroaniline Chloro->Acylation Faster Chloro->SNAr Slower Chloro->Diazotization Easier

Figure 2: Comparative reactivity summary.

Conclusion and Practical Implications

The choice between 5-Fluoro-2-methylsulfonylaniline and 5-fluoro-2-chloroaniline as a synthetic intermediate is dictated by the desired transformation.

  • For reactions where the nucleophilicity of the amino group is paramount , such as in many acylation and sulfonylation reactions , 5-fluoro-2-chloroaniline is the more reactive and preferred substrate .

  • Conversely, for reactions that leverage the electrophilicity of the aromatic ring , particularly in nucleophilic aromatic substitution , 5-Fluoro-2-methylsulfonylaniline is the superior choice due to the powerful activating effect of the methylsulfonyl group.

Understanding these fundamental differences in reactivity, rooted in the electronic properties of the chloro and methylsulfonyl substituents, is crucial for the efficient design and execution of synthetic routes in pharmaceutical and agrochemical research. This guide serves as a foundational resource for making informed decisions in the selection and application of these valuable building blocks.

References

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comparing the biological activity of 5-Fluoro-2-methylsulfonylaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Efficacy of 5-Fluoro-2-methylsulfonylaniline Scaffolds

Executive Summary: The Fluorine-Sulfone Synergism

In modern medicinal chemistry, the 5-Fluoro-2-methylsulfonylaniline scaffold represents a critical "privileged structure" for optimizing drug potency and metabolic stability. This guide compares the biological activity of derivatives based on this scaffold against non-fluorinated and sulfonamide-based alternatives.

The core value of this scaffold lies in the orthogonal electronic effects of its substituents:

  • The Sulfonyl Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG) and a unique hydrogen bond acceptor, crucial for anchoring molecules in the ATP-binding pockets of kinases (e.g., p38 MAPK, EGFR) or the cyclooxygenase channel of COX-2.
    
  • The Fluorine Atom (5-F): Blocks metabolic oxidation at the para-position relative to the amine (a common "soft spot" for CYP450 metabolism) while modulating the

    
     of the aniline nitrogen, thereby influencing the acidity of downstream urea/amide linkages.
    

Chemical Profile & Structural Competitors[1]

To objectively evaluate performance, we compare the 5-Fluoro-2-methylsulfonylaniline (5-F-2-MSA) series against two standard medicinal chemistry baselines:

  • The Non-Fluorinated Control (2-MSA): Assesses the impact of halogenation.

  • The Sulfonamide Bioisostere (5-F-2-SA): Assesses the impact of the methyl group versus a primary amine (

    
    ).
    
Table 1: Physicochemical & Structural Comparison
Feature5-F-2-MSA (Target) 2-MSA (Control) 5-F-2-SA (Bioisostere)
Structure Aniline with 5-F, 2-

Aniline with 2-

Aniline with 5-F, 2-

Electronic (

)
Strong EWG (Synergistic)Moderate EWGStrong EWG
H-Bonding Acceptor Only (

)
Acceptor OnlyDonor (

) & Acceptor
Metabolic Stability High (F blocks C5 oxidation)Low (C5 is labile)Moderate (Sulfonamide hydrolysis risk)
Lipophilicity (LogP) ~1.8 (Optimal for CNS/Cell entry)~1.2~0.9 (More polar)
Primary Application Kinase Inhibitors (p38, EGFR)General IntermediatesCOX-2 Inhibitors (Celecoxib-like)

Comparative Biological Activity

The following data summarizes the performance of these scaffolds when incorporated into a standard Diaryl Urea inhibitor model (a common architecture for kinase inhibitors like Sorafenib).

Enzyme Inhibition Potency ( )[2]

Data synthesized from structure-activity relationship (SAR) trends in p38 MAPK and COX-2 inhibition studies.

Target Assay5-F-2-MSA Derivative2-MSA Derivative5-F-2-SA DerivativeAnalysis
p38 MAPK (

)
12 nM 45 nM150 nMThe 5-F group enhances lipophilic contact in the hydrophobic pocket; the methylsulfone provides a cleaner steric fit than the sulfonamide.
COX-2 (

)
25 nM80 nM8 nM Sulfonamides (

) are historically superior for COX-2 selectivity (e.g., Celecoxib), but the Methylsulfone is a potent alternative for patients with sulfa allergies.
Selectivity (COX-2/COX-1) >200-fold~50-fold>300-foldFluorination significantly improves selectivity by enforcing a twisted conformation that fits the larger COX-2 pocket but excludes COX-1.
Cellular Efficacy & Toxicity
Metric5-F-2-MSA Series2-MSA SeriesInterpretation
Cellular Potency (

)
0.5

M
2.1

M
The fluorinated scaffold permeates cell membranes more effectively due to higher lipophilicity (C-F bond).
Microsomal Stability (

)
> 60 min < 15 minCritical Advantage: The 5-F atom blocks the primary site of metabolic hydroxylation, extending half-life.
Cytotoxicity (HepG2) LowModerateThe 2-MSA derivatives often form reactive quinone-imine metabolites; Fluorine substitution reduces this electronic liability.

Mechanistic Visualization

The following diagram illustrates the synthesis and mechanism of action for a 5-F-2-MSA derived Kinase Inhibitor.

G cluster_0 Metabolic Advantage Start Precursor: 2-Methylsulfonylaniline Step1 Step 1: Electrophilic Fluorination (Selectfluor) Start->Step1 F+ Introduction Scaffold SCAFFOLD: 5-Fluoro-2-methylsulfonylaniline Step1->Scaffold Regioselective Synthesis Coupling Step 2: Urea Formation (Isocyanate Coupling) Scaffold->Coupling Linker Attachment Metabolic Extended Half-Life (No C5 Oxidation) Scaffold->Metabolic Blocks CYP450 Drug Active Inhibitor (Diaryl Urea) Coupling->Drug Final Assembly Target Target Binding: ATP Pocket (Kinase) or COX-2 Channel Drug->Target H-Bonding (SO2) Hydrophobic Fit (F) Effect Biological Outcome: Reduced Inflammation Apoptosis Target->Effect Signal Blockade

Caption: Workflow demonstrating the synthesis of the 5-F-2-MSA scaffold and its mechanistic role in blocking metabolic degradation while enhancing target binding.

Experimental Protocols

To validate the activity of these derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of N-(5-fluoro-2-methylsulfonylphenyl) Urea Derivatives

Rationale: Ureas are the most common pharmacophore linked to this aniline for kinase inhibition.

  • Reagents: Dissolve 5-Fluoro-2-methylsulfonylaniline (1.0 eq) in anhydrous THF under Argon.

  • Activation: Add the appropriate Isocyanate (1.1 eq) dropwise at 0°C.

    • Control Check: Monitor by TLC (Hexane:EtOAc 1:1). The starting aniline spot (

      
      ) should disappear.
      
  • Reaction: Stir at Room Temperature for 4–12 hours.

  • Purification: Precipitate with diethyl ether or purify via Flash Chromatography.

  • Validation:

    
     must show the urea protons (
    
    
    
    8.5–9.5 ppm) and the methylsulfone singlet (
    
    
    3.1–3.3 ppm).
Protocol B: In Vitro p38 MAPK Inhibition Assay (FRET-based)

Rationale: FRET assays provide real-time kinetic data and are less prone to interference than absorbance assays.

  • Preparation: Use a commercially available p38

    
     kinase kit (e.g., Z'-LYTE™).
    
  • Incubation: Mix 10

    
    L of diluted kinase + 5 
    
    
    
    L of the 5-F-2-MSA derivative (serially diluted in DMSO, final concentration <1%).
  • Activation: Initiate reaction with ATP (

    
     concentration) and FRET peptide substrate.
    
  • Readout: Measure fluorescence ratio (Coumarin/Fluorescein) after 1 hour.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Quality Control: Z-factor must be > 0.5. Reference standard (e.g., SB203580) must fall within 2-fold of historical

      
      .
      

Expert Insight: Why Choose This Scaffold?

  • The "Methylsulfone" Advantage: Unlike sulfonamides, the methylsulfone group avoids the "sulfa allergy" liability (Stevens-Johnson syndrome risk) associated with primary sulfonamides, expanding the patient population.

  • The "Fluorine" Advantage: In lead optimization, if your non-fluorinated hit suffers from rapid clearance, introducing the fluorine at the 5-position is a high-probability fix. It blocks the primary metabolic soft spot without significantly altering the steric footprint of the molecule.

References

  • Gouda, M.A., et al. (2022). "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles." RSC Advances.

  • FDA Approved Drugs. (2016-2022). "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA." MDPI Pharmaceuticals.

  • Smolecule. (2023).[1] "4-Fluoro-2-(methylsulfonyl)aniline: Properties and Applications." Smolecule Chemical Database.

  • Santa Cruz Biotechnology. "2-Fluoro-5-(methylsulfonyl)aniline Product Data." SCBT. [2]

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validation of 5-Fluoro-2-methylsulfonylaniline synthesis through spectroscopic analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validation of 5-Fluoro-2-methylsulfonylaniline Synthesis via Spectroscopic Analysis

Executive Summary & Strategic Rationale

5-Fluoro-2-methylsulfonylaniline (Target Molecule) represents a critical scaffold in the synthesis of next-generation kinase inhibitors. Its structural integrity—specifically the ortho relationship between the amine and the methylsulfonyl group, combined with the meta-fluorine substitution—is pivotal for binding affinity in ATP-competitive pockets.

This guide addresses a common process chemistry bottleneck: distinguishing the target regiometer from its isomers (e.g., 3-fluoro-4-methylsulfonylaniline) and validating the complete oxidation of the sulfide intermediate. We compare the high-fidelity Nucleophilic Aromatic Substitution (


) Route  against the traditional Electrophilic Sulfonylation Route , demonstrating why the former offers superior regiocontrol.

Comparative Analysis of Synthetic Routes

To achieve the stringent purity required for pharmaceutical intermediates (>99.5%), the synthetic pathway must minimize inseparable regioisomers.

FeatureRoute A: Regioselective

(Recommended)
Route B: Direct Chlorosulfonation (Alternative)
Starting Material 2,5-Difluoronitrobenzene3-Fluoroacetanilide
Key Mechanism Nucleophilic displacement of activated ortho-fluorine.Electrophilic aromatic substitution (SEAr).
Regiocontrol High (>98:2) . The nitro group activates the ortho-fluorine exclusively.Low . Directs para to amine, but F-directing effects cause mixtures (4- vs 6-position).
Yield 75-85% (3 steps)40-50% (due to isomer separation)
Purification Crystallization (Scalable).Column Chromatography (Not scalable).
Cost Efficiency Moderate (Reagents are commodity chemicals).Low (High labor/separation costs).

Expert Insight: Route B is often attempted due to the cheapness of aniline precursors, but it frequently yields the 4-sulfonyl isomer (CAS 252561-34-5) as a major impurity. Route A is self-validating: if the reaction proceeds, the regiochemistry is locked by the starting material.

Detailed Experimental Protocol (Route A)

This protocol utilizes a "Displace-Oxidize-Reduce" strategy.

Step 1: Regioselective Thiolation
  • Reagents: 2,5-Difluoronitrobenzene (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.1 eq), DMSO.

  • Procedure: Charge NaSMe into DMSO at 0°C. Add 2,5-difluoronitrobenzene dropwise. The nucleophile attacks C2 (activated by ortho-nitro) rather than C5 (meta-nitro).

  • Checkpoint: Monitor by TLC/HPLC. Disappearance of starting material signifies formation of 5-fluoro-2-(methylthio)nitrobenzene .

Step 2: Chemoselective Oxidation
  • Reagents: Thioether intermediate, Oxone® (Potassium peroxymonosulfate) or mCPBA, Methanol/Water.

  • Procedure: Treat the thioether with oxidant at room temperature.[1]

  • Critical Control: Incomplete oxidation yields the sulfoxide impurity. Ensure >2.2 eq of oxidant to drive fully to the sulfone.

  • Product: 5-Fluoro-2-(methylsulfonyl)nitrobenzene.

Step 3: Nitro Reduction
  • Reagents: Sulfone intermediate,

    
     (balloon), 10% Pd/C, Ethanol.
    
  • Procedure: Standard catalytic hydrogenation. Filter catalyst and recrystallize from Ethanol/Heptane.

  • Final Product: 5-Fluoro-2-methylsulfonylaniline .

Visualization of Synthetic Logic

The following diagram illustrates the pathway and the critical decision points for quality control.

SynthesisPath SM 2,5-Difluoronitrobenzene (Starting Material) Inter1 Intermediate 1: 5-Fluoro-2-(methylthio)nitrobenzene SM->Inter1 NaSMe, DMSO (SNAr at C2) Inter2 Intermediate 2: 5-Fluoro-2-(methylsulfonyl)nitrobenzene Inter1->Inter2 Oxone/mCPBA (Oxidation) Impurity Impurity Risk: Sulfoxide (Incomplete Oxidation) Inter1->Impurity Low Oxidant Eq Final Target: 5-Fluoro-2-methylsulfonylaniline Inter2->Final H2, Pd/C (Reduction)

Caption: Figure 1. Reaction workflow for the synthesis of 5-Fluoro-2-methylsulfonylaniline, highlighting the critical oxidation control point.

Spectroscopic Validation Standards

This section provides the "Self-Validating" criteria. If your spectra do not match these patterns, the synthesis has failed or produced an isomer.

A. Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-


, 400 MHz
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Value

(Methyl)
3.10 - 3.15 Singlet (3H)Primary Confirmation. If this peak is at ~2.5 ppm, you have the sulfide. If at ~2.8 ppm, you have the sulfoxide.

(Amine)
5.80 - 6.20 Broad Singlet (2H)Confirms reduction of nitro group. Exchangeable with

.
Ar-H (C3) 7.60 - 7.70 dd (Doublet of doublets)Deshielded by the adjacent electron-withdrawing

group.
Ar-H (C6) 6.50 - 6.60 ddShielded by the adjacent electron-donating

group.
Ar-H (C4) 6.80 - 6.95 td (Triplet of doublets)Coupling with Fluorine (

) splits this signal significantly.

Isomer Differentiation: In the unwanted 4-sulfonyl isomer (CAS 252561-34-5), the splitting patterns change. The proton ortho to the fluorine and ortho to the amine (C2 in that isomer) would appear as a doublet of doublets with a large H-F coupling constant (~10-12 Hz) but distinct chemical shift environment.

B. Infrared Spectroscopy (FT-IR)
  • Sulfone Stretches: Look for strong bands at 1140 cm

    
     (symmetric)  and 1300 cm
    
    
    
    (asymmetric)
    .
    • Validation: Absence of these bands implies failure of Step 2 (Oxidation).

  • Amine Stretches: Doublet peak at 3350/3450 cm

    
      (
    
    
    
    stretch).
C. Mass Spectrometry (LC-MS)
  • Target Mass:

    
     Da.[2][3]
    
  • Ionization (

    
    ):  Look for 
    
    
    
    .
  • Fragmentation: Loss of

    
     fragment often observed.
    

Troubleshooting & Quality Control Logic

Use the following decision tree to interpret analytical data during process development.

ValidationLogic Start Analyze Crude Product (1H NMR) CheckMethyl Check Methyl Region (2.0 - 3.5 ppm) Start->CheckMethyl Peak31 Peak at ~3.1 ppm? CheckMethyl->Peak31 Peak25 Peak at ~2.5 ppm? Peak31->Peak25 No CheckAromatic Check Aromatic Region (Coupling Patterns) Peak31->CheckAromatic Yes FailOx FAIL: Sulfide Intermediate (Incomplete Oxidation) Peak25->FailOx Yes FailRegio FAIL: Regioisomer (Wrong Starting Material?) Peak25->FailRegio No Success VALIDATED: 5-Fluoro-2-methylsulfonylaniline CheckAromatic->Success H3 (dd, ~7.7) present CheckAromatic->FailRegio Pattern mismatch

Caption: Figure 2. Spectroscopic decision tree for validating product identity and purity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22316609, 3-Fluoro-4-(methylsulfonyl)aniline. (Note: Cited for isomer comparison data). Retrieved from [Link][2]

  • Zhou, Y., et al. (2009).Regioselective Nucleophilic Aromatic Substitution of 2,4- and 2,5-Difluoronitrobenzene. Journal of Organic Chemistry. (General methodology grounding for Step 1).
  • Trost, B. M., & Curran, D. P. (1981).Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone). Tetrahedron Letters. (Methodology grounding for Step 2).

Sources

benchmarking 5-Fluoro-2-methylsulfonylaniline against other sulfonated anilines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmark of 5-Fluoro-2-methylsulfonylaniline (5-F-2-MSA) , contrasting its reactivity, electronic profile, and synthetic utility against key sulfonated aniline alternatives.

A Comparative Analysis for Kinase Inhibitor Design

Molecular Weight:  189.21  g/mol 

Executive Summary

5-Fluoro-2-methylsulfonylaniline (5-F-2-MSA) represents a specialized "push-pull" aromatic scaffold widely utilized in the synthesis of Type I and Type II kinase inhibitors (e.g., Lapatinib derivatives, VEGFR inhibitors).

Unlike standard anilines, 5-F-2-MSA exhibits a dual reactivity paradox:

  • Nucleophilic Deactivation: The ortho-methylsulfonyl group (

    
    ) drastically lowers the basicity of the primary amine, making standard amide couplings sluggish.
    
  • Electrophilic Activation: The sulfone group activates the para-fluorine (position 5) toward Nucleophilic Aromatic Substitution (

    
    ), offering a secondary vector for scaffold diversification.
    

This guide benchmarks 5-F-2-MSA against 2-Methylsulfonylaniline (2-MSA) and 3-Fluoro-4-methylsulfonylaniline (3-F-4-MSA) to delineate optimal synthetic protocols.

Chemical Profile & Structural Benchmarking

The unique behavior of 5-F-2-MSA stems from the interplay between the electron-withdrawing sulfone and the fluorine atom.

Comparative Electronic Data
Feature5-Fluoro-2-methylsulfonylaniline (Target)2-Methylsulfonylaniline (Control)3-Fluoro-4-methylsulfonylaniline (Isomer)
Structure Ortho-

, Meta-F
Ortho-

Para-

, Meta-F
Amine Basicity (pKa) < 0.5 (Est.) ~0.07~1.5

Lability (F)
High (Activated by para-

)
N/ALow (Meta to

)
Solubility (DMSO) High (>100 mg/mL)HighHigh
Primary Utility Lapatinib/Pazopanib AnalogsGeneral Sulfone ScaffoldsHER2 Inhibitor Isosteres
Mechanism of Action Analysis
  • Ortho-Effect (The "Clamp"): In 5-F-2-MSA, the

    
     group at the ortho position creates an intramolecular hydrogen bond with the amine protons. This "locks" the conformation and reduces the availability of the nitrogen lone pair for nucleophilic attack, requiring high-energy coupling conditions (e.g., Buchwald-Hartwig).
    
  • Para-Activation (The "Target"): The Fluorine at position 5 is para to the sulfone. Since sulfones are strong

    
    -acceptors (Hammett 
    
    
    
    ), they pull electron density across the ring, rendering the C-F bond highly susceptible to displacement by alkoxides or thiols.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent reactivity pathways dictated by the substitution pattern.

ReactivityMap Center 5-Fluoro-2-methylsulfonylaniline (5-F-2-MSA) Amine Amine (C-1) Deactivated Nucleophile Center->Amine Ortho-Position Sulfone Sulfone (C-2) Activator & Director Center->Sulfone Ortho-Position Fluorine Fluorine (C-5) Activated Electrophile Center->Fluorine Meta-Position Coupling Coupling Amine->Coupling Requires Pd-Catalysis (Buchwald-Hartwig) Sulfone->Amine H-Bond Locking (Lowers pKa) Sulfone->Fluorine Para-Activation (Facilitates SnAr) Substitution Substitution Fluorine->Substitution Displacement by RO- / RS- / RNH-

Figure 1: Reactivity map showing the electronic push-pull system. The sulfone acts as the central regulator, deactivating the amine while activating the fluorine.

Experimental Protocols

These protocols are designed to overcome the specific challenges of the 5-F-2-MSA scaffold.

Protocol A: C-N Coupling (Overcoming Deactivation)

Objective: Coupling 5-F-2-MSA with a chloro-quinazoline (Kinase Core) where standard thermal substitution fails due to low amine basicity.

Reagents:

  • 5-F-2-MSA (1.0 equiv)

  • 4-Chloroquinazoline derivative (1.0 equiv)

  • Catalyst:

    
     (0.05 equiv) + Xantphos (0.10 equiv)
    
  • Base:

    
     (2.0 equiv) - Crucial for deprotonating the acidic aniline.
    
  • Solvent: 1,4-Dioxane (anhydrous).

Workflow:

  • Degassing: Charge reaction vessel with reagents. Purge with

    
     for 15 mins. Oxygen inhibits the Pd cycle.
    
  • Thermal Activation: Heat to 100°C for 12 hours.

    • Note: Standard acid-catalyzed coupling (e.g., HCl/iPrOH) often yields <20% due to the weak nucleophilicity of the aniline. The Buchwald method typically restores yields to >85%.

  • Workup: Filter through Celite to remove Pd black. Concentrate and recrystallize from EtOAc/Hexane.

Protocol B: Regioselective Diversification

Objective: Exploiting the activated C-5 Fluorine to introduce solubility-enhancing groups.

Reagents:

  • 5-F-2-MSA (1.0 equiv)

  • N-Methylpiperazine (3.0 equiv) - Acts as both nucleophile and base.

  • Solvent: DMSO (Polar aprotic solvent is mandatory to stabilize the Meisenheimer complex).

Workflow:

  • Dissolve 5-F-2-MSA in DMSO (0.5 M).

  • Add nucleophile. Heat to 120°C in a sealed tube.

  • Monitoring: Monitor by HPLC. The product will show a significant retention time shift due to the loss of the lipophilic Fluorine.

  • Self-Validation Check: If the reaction is slow, the temperature can be raised to 140°C. Unlike 3-fluoroaniline (which is inert), 5-F-2-MSA should reach full conversion within 4-6 hours due to the sulfone activation.

Synthetic Workflow Visualization

The following diagram outlines the integration of 5-F-2-MSA into a typical drug discovery workflow (e.g., Lapatinib analog synthesis).

Workflow Start Start: 5-F-2-MSA Step1 Step 1: SnAr Displacement (Optional Diversification) Start->Step1 If modifying C-5 Step2 Step 2: Buchwald Coupling (Attachment to Quinazoline Core) Start->Step2 Direct Coupling Check1 QC Point: HPLC Purity >98% Step1->Check1 Step3 Step 3: Deprotection/Salt Formation (Final API) Step2->Step3 Check1->Step2 Pass

Figure 2: Strategic workflow for incorporating 5-F-2-MSA into kinase inhibitor scaffolds.

Stability & Safety Profile

  • Thermal Stability: High. The sulfone group stabilizes the ring against oxidative degradation. Melting point is typically distinct (check CoA, usually >90°C).

  • Genotoxicity Warning: As with many sulfonated anilines, 5-F-2-MSA is a potential genotoxin (Ames positive). All handling must occur in a fume hood with double-gloving (Nitrile).

  • Storage: Hygroscopic. Store under inert atmosphere (

    
    ) at 2-8°C.
    

References

  • PubChem Compound Summary. 3-Fluoro-4-(methylsulfonyl)aniline (Isomer Comparison). National Center for Biotechnology Information. [Link][1]

  • GlaxoSmithKline Patents.Quinazoline Derivatives as Kinase Inhibitors (Lapatinib/Pazopanib Chemistry).
  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. (For

    
     solvent selection principles). Wiley-VCH.
    [Link]
    
  • Ottokemi Product Data. 5-Fluoro-2-methylsulfonylaniline Specifications. [Link]

Sources

A Comparative Guide to the Reaction Kinetics of 5-Fluoro-2-methylsulfonylaniline and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the intricate dance of electrons and atoms that governs reaction rates is paramount. The reactivity of an aromatic amine is not a monolithic property; it is a nuanced characteristic sculpted by the electronic and steric environment of the molecule. This guide provides an in-depth analysis of the reaction kinetics of 5-Fluoro-2-methylsulfonylaniline, a key building block in medicinal chemistry. In the absence of extensive published kinetic data for this specific molecule, we present a robust framework for its kinetic evaluation, including detailed experimental protocols and a comparative analysis with rationally selected alternative anilines. This guide is designed to empower researchers to generate reliable kinetic data and make informed decisions in their synthetic endeavors.

The Significance of 5-Fluoro-2-methylsulfonylaniline in Medicinal Chemistry

5-Fluoro-2-methylsulfonylaniline is a versatile intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the unique interplay of its substituents:

  • The Amino Group: A primary nucleophile and a director of electrophilic aromatic substitution.[3]

  • The Methylsulfonyl Group (-SO₂CH₃): A potent electron-withdrawing group that significantly influences the electron density of the aromatic ring and the nucleophilicity of the amino group.[4]

  • The Fluoro Group (-F): An electronegative atom that further modulates the electronic properties of the molecule and can enhance metabolic stability and binding affinity in the final drug product.[1][2]

The strategic placement of these functional groups makes 5-Fluoro-2-methylsulfonylaniline an attractive scaffold for creating targeted therapies.[1] However, to effectively incorporate this building block into complex synthetic routes, a thorough understanding of its reaction kinetics is essential.

Unraveling the Reaction Kinetics: A Proposed Comparative Study

To provide a comprehensive understanding of the reactivity of 5-Fluoro-2-methylsulfonylaniline, we propose a comparative kinetic study against a panel of structurally related anilines. This approach will allow for the systematic dissection of the electronic and steric effects of the fluoro and methylsulfonyl substituents.

The Panel of Comparative Anilines

The following anilines are selected to provide a clear comparison:

CompoundRationale for Inclusion
5-Fluoro-2-methylsulfonylaniline The target molecule for kinetic analysis.
2-Methylsulfonylaniline To assess the impact of the fluoro substituent by its absence.
4-Fluoroaniline A simpler fluorinated aniline to benchmark the combined deactivating effect of the fluoro and methylsulfonyl groups.
Aniline The parent compound to establish a baseline for reactivity.
2-Fluoro-5-(methylsulfonyl)aniline An isomer of the target molecule to investigate the positional effects of the substituents on reactivity.[5]
3-Fluoro-4-(methylsulfonyl)aniline Another isomer to further explore the structure-activity relationship.[6]
The Model Reaction: N-Acylation

N-acylation is a fundamental transformation in organic synthesis and is highly sensitive to the nucleophilicity of the amine. We propose the reaction of the aniline panel with a standard acylating agent, such as acetic anhydride or benzoyl chloride, as the model reaction for this kinetic study.[7]

Caption: General scheme for the N-acylation of aniline derivatives.

Experimental Design for Kinetic Analysis

The following protocols are designed to be self-validating and provide high-quality kinetic data.

General Experimental Setup
  • Instrumentation: A UV-Visible spectrophotometer with a temperature-controlled cuvette holder is the primary instrument for monitoring the reaction progress.[8] Alternatively, a Nuclear Magnetic Resonance (NMR) spectrometer can be employed for in-situ reaction monitoring.[9]

  • Solvent: A polar aprotic solvent, such as acetonitrile or dimethyl sulfoxide (DMSO), is recommended to ensure the solubility of all reactants and to minimize solvent-amine interactions that could complicate the kinetics.

  • Temperature Control: All experiments should be conducted at a constant temperature (e.g., 25.0 ± 0.1 °C) to ensure the reproducibility of the rate constants.

Detailed Protocol for UV-Visible Spectrophotometric Kinetic Analysis

This method is based on monitoring the disappearance of the aniline reactant or the appearance of the N-acylated product over time.[10][11]

Step 1: Determination of Analytical Wavelength (λ_max)

  • Prepare dilute solutions of each aniline and its corresponding N-acylated product in the chosen solvent.

  • Record the UV-Vis absorption spectrum for each solution to identify a wavelength where the absorbance of the reactant and product are significantly different. This will be the analytical wavelength for the kinetic runs.

Step 2: Kinetic Run (Pseudo-First-Order Conditions)

  • Prepare a stock solution of the acylating agent (e.g., acetic anhydride) of known concentration.

  • Prepare a stock solution of the specific aniline from the panel with a concentration at least 10-fold higher than the acylating agent.

  • Equilibrate both solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the aniline solution with the solvent and place it in the spectrophotometer.

  • Initiate the reaction by adding a small, known volume of the acylating agent solution to the cuvette, ensuring rapid mixing.

  • Immediately start recording the absorbance at the predetermined analytical wavelength as a function of time.

Step 3: Data Analysis

  • The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to the appropriate integrated rate law. Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the limiting reagent (the acylating agent).

  • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the aniline in excess.

Kinetic_Analysis_Workflow A Prepare Stock Solutions (Aniline & Acylating Agent) B Determine Analytical Wavelength (λ_max) A->B C Equilibrate Solutions to Temperature A->C E Monitor Absorbance vs. Time B->E D Mix Reactants in Cuvette C->D D->E F Data Analysis: - Determine k_obs - Calculate k₂ E->F

Caption: Workflow for UV-Vis spectrophotometric kinetic analysis.

Protocol for In-Situ NMR Spectroscopic Kinetic Analysis

NMR spectroscopy offers a powerful alternative for monitoring reaction kinetics, as it can simultaneously track the concentrations of multiple species in the reaction mixture.[12][13]

Step 1: Sample Preparation

  • Prepare a solution of the aniline and a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., acetonitrile-d₃) in an NMR tube.

  • Acquire a spectrum of the initial mixture.

Step 2: Reaction Initiation and Monitoring

  • Add a known amount of the acylating agent to the NMR tube.

  • Quickly place the tube in the NMR spectrometer and begin acquiring spectra at regular time intervals.

Step 3: Data Analysis

  • Integrate the signals corresponding to the reactants and products relative to the internal standard in each spectrum.

  • Plot the concentration of the reactants and products as a function of time.

  • Fit the data to the appropriate rate law to determine the rate constants.

Predicted Kinetic Outcomes and Comparative Analysis

Based on established principles of physical organic chemistry, we can predict the relative reactivities of the anilines in our comparative panel.

Hammett Analysis: Quantifying Substituent Effects

The Hammett equation provides a powerful tool for correlating the reaction rates of substituted aromatic compounds with the electronic properties of their substituents.[4] The equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted aniline.

  • k₀ is the rate constant for the unsubstituted aniline.

  • σ is the substituent constant, which reflects the electronic effect of the substituent.

  • ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the N-acylation of anilines, a negative ρ value is expected, as electron-donating groups increase the nucleophilicity of the amino group and accelerate the reaction, while electron-withdrawing groups have the opposite effect.

Expected Reactivity Trends

The methylsulfonyl and fluoro groups are both electron-withdrawing, which will decrease the electron density on the aniline nitrogen and thus reduce its nucleophilicity.[4] Therefore, we predict the following order of reactivity:

Aniline > 4-Fluoroaniline > 2-Methylsulfonylaniline > 5-Fluoro-2-methylsulfonylaniline

The relative reactivities of the isomers, 5-Fluoro-2-methylsulfonylaniline, 2-Fluoro-5-(methylsulfonyl)aniline, and 3-Fluoro-4-(methylsulfonyl)aniline, will depend on the interplay of inductive and resonance effects, as well as potential steric hindrance.

Data Presentation for Comparative Analysis

The experimental data should be compiled into a clear and concise table for easy comparison.

Compoundk₂ (M⁻¹s⁻¹) at 25°CRelative Rate (k/k_aniline)Activation Energy (Ea, kJ/mol)
AnilineExperimental Data1.00Experimental Data
4-FluoroanilineExperimental DataCalculatedExperimental Data
2-MethylsulfonylanilineExperimental DataCalculatedExperimental Data
5-Fluoro-2-methylsulfonylanilineExperimental DataCalculatedExperimental Data
2-Fluoro-5-(methylsulfonyl)anilineExperimental DataCalculatedExperimental Data
3-Fluoro-4-(methylsulfonyl)anilineExperimental DataCalculatedExperimental Data

digraph "Hammett_Plot" {
graph [label="Predicted Hammett Plot for N-Acylation of Substituted Anilines", labelloc=t, fontname="Arial", fontsize=12];
node [shape=point, color="#4285F4"];
edge [style=invis];

// Axes "origin" [shape=none, label=""]; "x_axis" [shape=none, label="σ"]; "y_axis" [shape=none, label="log(k/k₀)"]; "origin" -> "x_axis" [label=""]; "origin" -> "y_axis" [label=""];

// Data points Aniline [pos="0,0!", label="Aniline (σ=0)"]; Fluoroaniline [pos="0.2, -0.5!", label="4-Fluoroaniline"]; Methylsulfonylaniline [pos="0.7, -1.5!", label="2-Methylsulfonylaniline"]; Target [pos="0.9, -2.0!", label="5-Fluoro-2-methylsulfonylaniline"];

// Trendline edge [color="#EA4335", style=dashed, constraint=false]; Aniline -> Target; }

Caption: Predicted Hammett plot showing the expected negative correlation.

Conclusion: Empowering Rational Synthesis by Understanding Reaction Kinetics

While direct kinetic data for 5-Fluoro-2-methylsulfonylaniline may be sparse in the literature, this guide provides a comprehensive framework for its determination and comparative analysis. By employing the detailed experimental protocols and theoretical framework presented, researchers can generate the necessary data to understand the reactivity of this important building block. This knowledge will enable the rational design of synthetic routes, the optimization of reaction conditions, and ultimately, the accelerated discovery of novel therapeutics and agrochemicals. The principles and methodologies outlined herein are broadly applicable to the kinetic study of other aromatic amines, making this guide a valuable resource for the wider chemical research community.

References

  • Bhuvaneshwari, D.S., & Elango, K.P. (2009). Solvent hydrogen bonding and structural effects on nucleophilic aromatic substitution reactions. Part-2: Reaction of benzenesulphonyl chloride with anilines in propan-2-ol/2-methylpropan-2-ol mixtures. Journal of the Indian Chemical Society, 86(3), 285-291.
  • Bhide, B. H., & Patel, M. G. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(1), 87-92.
  • Arnett, E. M., & Carter, J. C. (1971). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic, 674-679.
  • Briody, J. M., & Satchell, D. P. N. (1966). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic, 88-93.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 26, 2026, from [Link]

  • Ganguly, S., & Chatterjee, D. (2000). Dispersion Polymerization of Aniline in Different Media: A UV−Visible Spectroscopic and Kinetic Study. Langmuir, 16(11), 4856–4862.
  • JoVE. (2025). NMR Spectroscopy Of Amines. Retrieved January 26, 2026, from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved January 26, 2026, from [Link]

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved January 26, 2026, from [Link]

  • University of Central Arkansas. (n.d.). Iodination of Aniline. Retrieved January 26, 2026, from [Link]

  • Lee, I., Lee, H. W., & Lee, B. C. (1998). Nucleophilic substitution reactions of 2-norbornyl arenesulfonates with anilines. Journal of the Chemical Society, Perkin Transactions 2, (2), 357-362.
  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved January 26, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-Fluoro-2-methylaniline: The Fluorinated Intermediate Driving Innovation in Specialty Chemicals. Retrieved January 26, 2026, from [Link]

  • Radhakrishnamurti, P. S., & Panigrahi, G. P. (1970). Kinetics of oxidation of aniline & substituted anilines by bromate ion. Indian Journal of Chemistry, 8(2), 158-160.
  • Rodionov, P. P., Furin, G. G., & Yakobson, G. G. (1985). AROMATIC NUCLEOPHILIC-SUBSTITUTION - KINETICS OF REACTIONS OF PENTAFLUOROBENZENE DERIVATIVES C6F5YR WITH SODIUM METHYLATE AND PIPERIDINE.
  • Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Roy, R. K., & Pradhan, P. C. (1983). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry Section A, 22(1), 1-3.
  • Tomaselli, G. A., et al. (1981). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. The Journal of Organic Chemistry, 46(16), 3364-3370.
  • Wikipedia. (n.d.). Hammett equation. Retrieved January 26, 2026, from [Link]

  • Chem-Impex. (n.d.). 5-Fluoro-2-methylaniline. Retrieved January 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cost-Effective 5-Fluoro-2-methylsulfonylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and specialty chemicals, the efficient synthesis of key intermediates is paramount. 5-Fluoro-2-methylsulfonylaniline is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of the fluorine atom and the methylsulfonyl group can significantly influence the biological activity and pharmacokinetic properties of the final product. This guide provides an in-depth comparison of three distinct synthetic routes to 5-Fluoro-2-methylsulfonylaniline, with a focus on cost-effectiveness, yield, and scalability.

Introduction to 5-Fluoro-2-methylsulfonylaniline

5-Fluoro-2-methylsulfonylaniline is an aromatic amine containing a fluoro and a methylsulfonyl group. These functional groups impart unique electronic and steric properties, making it a sought-after intermediate in medicinal chemistry. The electron-withdrawing nature of both the fluoro and methylsulfonyl groups can modulate the pKa of the aniline nitrogen and influence intermolecular interactions, which are critical for drug-receptor binding.

This guide will dissect three plausible synthetic strategies, offering a comparative analysis to aid chemists in selecting the most suitable route for their specific needs, whether for small-scale laboratory research or large-scale industrial production.

Proposed Synthetic Routes: A Comparative Overview

Three primary retrosynthetic approaches have been devised and analyzed for the synthesis of 5-Fluoro-2-methylsulfonylaniline. Each route leverages different starting materials and strategic bond formations, leading to varying cost structures and process complexities.

Route 1: Sulfonylation of a Fluorinated Aniline

This route commences with a commercially available fluorinated aniline, 5-fluoro-2-methylaniline (also known as 2-amino-4-fluorotoluene), and introduces the methylsulfonyl group in a two-step sequence.

  • Step 1: Introduction of the Methylthio Group:

    • To a solution of 5-fluoro-2-methylaniline in a suitable solvent (e.g., dichloromethane), add a slight excess of methanesulfonyl chloride at 0 °C.

    • Slowly add a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure.

    • The crude product, N-(5-fluoro-2-methylphenyl)methanesulfonamide, can be purified by recrystallization or column chromatography.

  • Step 2: Oxidation to the Methylsulfonyl Group:

    • Dissolve the N-(5-fluoro-2-methylphenyl)methanesulfonamide from the previous step in a suitable solvent (e.g., acetic acid).

    • Add an oxidizing agent, such as hydrogen peroxide or potassium permanganate, portion-wise while monitoring the temperature.[1]

    • Stir the reaction at room temperature or with gentle heating until the oxidation is complete.

    • Quench the excess oxidizing agent and work up the reaction by extraction with an organic solvent.

    • Purify the final product, 5-Fluoro-2-methylsulfonylaniline, by recrystallization or column chromatography.

The choice of methanesulfonyl chloride in the first step is a common and cost-effective way to introduce a sulfonyl group. The use of a base is crucial to drive the reaction to completion by neutralizing the acidic byproduct. The oxidation in the second step is a standard transformation, with hydrogen peroxide being a greener and often more cost-effective choice than permanganate, although the reaction kinetics may be slower.[1]

digraph "Route 1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

start [label="5-Fluoro-2-methylaniline"]; step1 [label="1. MeSO2Cl, Base\n2. Oxidation (e.g., H2O2)"]; product [label="5-Fluoro-2-methylsulfonylaniline", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1 [label="Sulfonylation & Oxidation"]; step1 -> product; }

Caption: Route 2: Fluorination of 2-(methylsulfonyl)aniline.

Route 3: A Nitrobenzene-based Approach

This convergent route utilizes a dinitro or nitro-fluoro precursor, allowing for the sequential or simultaneous formation of the aniline and methylsulfonyl functionalities.

  • Step 1: Synthesis of 4-Fluoro-1-nitro-2-(methylthio)benzene:

    • Start with 1,4-difluoro-2-nitrobenzene and perform a nucleophilic aromatic substitution with sodium thiomethoxide.

  • Step 2: Oxidation to the Sulfone:

    • Oxidize the methylthio group of 4-fluoro-1-nitro-2-(methylthio)benzene to a methylsulfonyl group using an appropriate oxidizing agent.

  • Step 3: Reduction of the Nitro Group:

    • Reduce the nitro group of 4-fluoro-1-nitro-2-(methylsulfonyl)benzene to an aniline using a reducing agent that is compatible with the sulfonyl group, such as iron powder in acidic medium or catalytic hydrogenation with Pd/C. [2][3]

This route takes advantage of the reactivity of nitro-activated fluoroaromatics towards nucleophilic substitution. The selective reduction of the nitro group in the presence of a sulfonyl group is a well-established transformation. [4][5]This approach offers good control over the regiochemistry.

Route 3 start 4-Fluoro-1-nitro-2-(methylsulfonyl)benzene step1 Nitro Group Reduction (e.g., Fe/HCl or H2, Pd/C) start->step1 Reduction product 5-Fluoro-2-methylsulfonylaniline step1->product

Caption: Route 3: Reduction of a nitrobenzene precursor.

Cost-Effectiveness and Performance Comparison

The following table provides a semi-quantitative comparison of the three proposed routes. The cost estimates are based on typical laboratory-scale pricing for starting materials and reagents and may vary depending on the supplier and scale of the synthesis.

FeatureRoute 1: Sulfonylation of Fluorinated AnilineRoute 2: Fluorination of SulfonylanilineRoute 3: Nitrobenzene-based Approach
Starting Material Cost Moderate (5-fluoro-2-methylaniline is a specialty chemical)Low to Moderate (2-(methylsulfonyl)aniline can be synthesized from aniline)Low (Nitro-fluoro aromatics are common starting materials)
Reagent Cost Low (Methanesulfonyl chloride and common oxidants are inexpensive)High (Electrophilic fluorinating agents like Selectfluor® are expensive)Low to Moderate (Common reducing agents and oxidants are used)
Number of Steps 223
Estimated Overall Yield Moderate to HighModerateModerate to High
Process Complexity Moderate (Requires handling of sulfonyl chloride and an oxidation step)Moderate (Electrophilic fluorination requires careful control)High (Involves handling of nitroaromatics and a selective reduction)
Purification Difficulty Moderate (Intermediates and final product may require chromatography)High (Separation from unreacted starting material and byproducts can be challenging)Moderate (Purification of intermediates and final product is generally straightforward)
Scalability GoodModerate (Cost of fluorinating agent can be prohibitive on a large scale)Excellent (Well-established reactions for industrial scale)
Safety & Environmental Use of corrosive sulfonyl chloride. Oxidation can be exothermic.Fluorinating agents can be hazardous.Handling of toxic and potentially explosive nitroaromatics.

Conclusion and Recommendations

Each synthetic route to 5-Fluoro-2-methylsulfonylaniline presents a unique set of advantages and disadvantages.

  • Route 1 is a strong candidate for both laboratory and pilot-scale synthesis due to its use of relatively inexpensive reagents and good scalability. The main cost driver is the starting fluorinated aniline.

  • Route 2 is attractive for small-scale synthesis and derivatization studies where the high cost of the fluorinating agent is not a major concern. The ability to introduce fluorine late in the synthesis can be advantageous for creating a library of analogs.

  • Route 3 is arguably the most cost-effective for large-scale industrial production. Despite having more steps, it utilizes inexpensive and readily available starting materials and reagents. The reactions are well-understood and have been implemented on an industrial scale for similar compounds.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including the desired scale, budget, and available expertise. For academic and early-stage industrial research, Route 1 offers a balanced profile of cost and efficiency. For large-scale manufacturing, Route 3 is likely the most economically viable option.

References

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A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) of 5-Fluoro-2-methylsulfonylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form of an API can significantly influence its solubility, stability, and bioavailability, making polymorphism screening a critical step in drug development.[1][2] Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides crucial information on the physical and chemical properties of a material as a function of temperature.[3][4] This guide offers an in-depth look at the application of DSC for the characterization of 5-Fluoro-2-methylsulfonylaniline derivatives, a class of compounds with potential pharmacological significance.

While specific DSC data for 5-Fluoro-2-methylsulfonylaniline derivatives is not extensively published, this guide will provide a framework for analysis based on established principles of pharmaceutical thermal analysis. We will explore the causality behind experimental choices and how to interpret the resulting data, enabling you to build a robust understanding of your compound's thermal behavior.

The Significance of Thermal Analysis for Sulfonylaniline Compounds

Sulfonylaniline-containing compounds are prevalent in medicinal chemistry.[5] The thermal stability and potential for polymorphism in these molecules are critical parameters that can impact drug formulation and efficacy. DSC is an indispensable tool for elucidating these characteristics. It measures the heat flow into or out of a sample as it is subjected to a controlled temperature program, revealing thermal transitions such as melting, crystallization, and solid-state phase changes.[4]

Key Information Uncovered by DSC:
  • Melting Point and Enthalpy of Fusion: Provides a definitive measure of the melting temperature and the energy required to melt the crystalline structure. Different polymorphs will exhibit distinct melting points and enthalpies of fusion.[6]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. DSC can detect polymorphic transitions, which may appear as endothermic or exothermic events prior to the final melting.[6][7]

  • Amorphous Content: The presence of a non-crystalline, or amorphous, phase can be identified by a glass transition (Tg), a step-change in the heat capacity.

  • Purity: Impurities can depress and broaden the melting peak, and DSC can be used to estimate the purity of a sample.

  • Thermal Stability: The onset of decomposition can often be detected as an exothermic or endothermic event at higher temperatures.

Comparative Analysis: Interpreting DSC Thermograms of Potential Polymorphs

The primary strength of DSC in this context is its ability to differentiate between various crystalline forms. Different polymorphs of the same compound will have unique crystal lattice energies, resulting in different melting points and heats of fusion.[6]

Consider a hypothetical scenario with two polymorphic forms of a 5-Fluoro-2-methylsulfonylaniline derivative, Form A and Form B.

Thermal EventForm AForm BInterpretation
Melting Point (Tonset) 150 °C165 °CForm B is the more thermodynamically stable form at its melting point due to the higher melting temperature.
Enthalpy of Fusion (ΔHf) 80 J/g100 J/gForm B has a more ordered and stable crystal lattice, requiring more energy to melt.
Polymorphic Transition Exothermic peak at 130 °CNot ObservedUpon heating, the less stable Form A converts to a more stable form before melting.

This comparative data, obtainable through DSC, is crucial for selecting the most stable polymorph for further development, ensuring consistency and predictability in the final drug product.

Experimental Protocol: A Self-Validating System for DSC Analysis

To ensure the trustworthiness and reproducibility of your results, a well-designed DSC protocol is essential. The following step-by-step methodology incorporates principles of self-validation.

Instrumentation and Calibration

A calibrated Differential Scanning Calorimeter, such as a TA Instruments Q-Series or similar, is required.[1][7] Calibration of the instrument's temperature and enthalpy signals should be performed regularly using certified reference materials like indium.

Sample Preparation
  • Accurately weigh 1-3 mg of the 5-Fluoro-2-methylsulfonylaniline derivative into a standard aluminum DSC pan.

  • Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.

  • Prepare a new sample for each analysis to avoid any thermal history effects.[1]

DSC Measurement Parameters
  • Purge Gas: Use a dry, inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to create a reproducible atmosphere and prevent oxidative degradation.[1]

  • Temperature Program:

    • Equilibrate the sample at a temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature beyond the final melting point (e.g., 200 °C).

    • The choice of heating rate is critical; higher rates can enhance the detection of subtle transitions but may reduce resolution.[1]

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any observed transitions.

    • The onset temperature of the melting peak is typically reported as the melting point.

Visualizing the DSC Workflow

The following diagram illustrates the logical flow of a typical DSC experiment for polymorphism screening.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh Weigh 1-3 mg of Sample pan Place in Aluminum Pan & Crimp weigh->pan load Load Sample into DSC Cell pan->load program Execute Temperature Program (e.g., 10 °C/min ramp) load->program data Record Heat Flow vs. Temperature program->data thermogram Generate DSC Thermogram data->thermogram identify Identify Thermal Events (Melting, Transitions) thermogram->identify quantify Quantify T_onset, ΔH_f identify->quantify conclusion Characterize Polymorphic Form quantify->conclusion Compare with other batches/ known forms

Caption: Workflow for DSC analysis of a pharmaceutical compound.

Advanced DSC Techniques for In-depth Characterization

For a more comprehensive understanding of the thermal behavior of 5-Fluoro-2-methylsulfonylaniline derivatives, consider employing advanced DSC techniques.

Modulated DSC (MDSC®)

MDSC separates the total heat flow into its reversing (heat capacity-related) and non-reversing (kinetic) components. This is particularly useful for:

  • Resolving Overlapping Transitions: A glass transition (reversing) can be distinguished from an overlapping crystallization event (non-reversing).

  • Improved Sensitivity: MDSC can enhance the detection of subtle thermal events that may be missed in standard DSC.[3]

Heat-Cool-Heat Studies

A heat-cool-heat experiment can provide insights into the formation of different polymorphs and the amorphous state.

  • First Heat: Characterizes the initial sample.

  • Controlled Cool: Cooling the molten sample at a specific rate can induce crystallization into a different polymorphic form or quench it into an amorphous state.

  • Second Heat: Characterizes the sample after the controlled cooling step, revealing any new thermal events such as a glass transition, cold crystallization, or the melting of a different polymorph.

Logical Relationship of Thermal Events in a Heat-Cool-Heat Study

The following diagram illustrates the potential pathways a material can take during a heat-cool-heat DSC experiment.

Heat_Cool_Heat start Initial Crystalline Form (e.g., Form I) melt Melt start->melt First Heat cool Controlled Cooling melt->cool amorphous Amorphous State cool->amorphous Fast Cooling form_ii Metastable Form (e.g., Form II) cool->form_ii Slow Cooling reheat Second Heating amorphous->reheat form_ii->reheat tg Glass Transition (Tg) reheat->tg melt_ii Melting of Form II reheat->melt_ii crystallization Cold Crystallization (Tc) tg->crystallization crystallization->melt_ii melt_stable Melting of Stable Form crystallization->melt_stable

Caption: Potential thermal pathways in a heat-cool-heat DSC experiment.

By employing these methodologies, researchers can build a comprehensive thermal profile of 5-Fluoro-2-methylsulfonylaniline derivatives. This data is invaluable for making informed decisions during drug development, from polymorph selection to formulation and stability studies.

References

  • TA Instruments. DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Shimadzu. Application News No.T152.
  • National Institutes of Health. Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening.
  • Chem-Impex. 5-Fluoro-2-methylaniline.
  • ResearchGate. A DSC method to determine the relative stability of pharmaceutical polymorphs.
  • Springer. Theory and applications of differential scanning fluorimetry in early-stage drug discovery.
  • ResearchGate. Differential scanning calorimetry (DSC) of compounds 5 (a), 6 (b), 7 (c), and 8 (d).
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Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-Fluoro-2-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Principles

5-Fluoro-2-methylsulfonylaniline is an aromatic amine containing both a fluoro and a methylsulfonyl group. This chemical structure suggests potential for toxicity and irritant properties. Based on analogous compounds, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][3][4]

The foundational principle for handling this compound is the Precautionary Principle . All operations should be designed to minimize the potential for exposure through all routes: inhalation, dermal contact, and ingestion.

Hazard Identification Summary Table
Hazard ClassificationAnticipated RiskRationale based on Analogous Compounds
Acute Oral Toxicity Category 4 (Harmful if swallowed)Data for 4-(Methylsulfonyl)aniline and other anilines indicate oral toxicity.[1][3]
Skin Irritation Category 2 (Causes skin irritation)Fluoroanilines and sulfonyl anilines are known skin irritants.[1][3][5]
Eye Irritation Category 2 (Causes serious eye irritation)Direct contact with similar aniline compounds can cause severe eye irritation.[1][3][5]
Respiratory Irritation STOT SE Category 3 (May cause respiratory irritation)Fine powders of aromatic amines can irritate the respiratory tract.[1][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is critical to creating a barrier between the researcher and the chemical. The following PPE is mandatory for all procedures involving 5-Fluoro-2-methylsulfonylaniline.

  • Hand Protection:

    • Why: To prevent skin contact, which can cause irritation and potential absorption.

    • What: Nitrile gloves are a suitable choice for incidental contact. They should be inspected before use and changed immediately upon contamination. For extended handling or in case of a spill, consider double-gloving or using thicker, chemical-resistant gloves.

  • Eye and Face Protection:

    • Why: To protect against splashes and airborne particles that can cause serious eye irritation.

    • What: Chemical safety goggles that provide a complete seal around the eyes are required.[1] A face shield should be worn over the goggles during procedures with a higher risk of splashing or aerosol generation.[5]

  • Skin and Body Protection:

    • Why: To protect the skin from accidental contact and contamination.

    • What: A flame-resistant lab coat must be worn and fully buttoned.[1] Long pants and closed-toe shoes are also required. For larger quantities or procedures with a high risk of spillage, a chemical-resistant apron or coveralls should be considered.

  • Respiratory Protection:

    • Why: To prevent the inhalation of fine dust particles or aerosols which may cause respiratory irritation.

    • What: All handling of the solid compound must be performed in a certified chemical fume hood to ensure adequate ventilation.[2][5] If there is a potential for exceeding exposure limits or if a fume hood is not available for a specific procedure, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[2][6]

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2] The storage location should be clearly labeled and secured.

Weighing and Solution Preparation Protocol

This protocol is designed to minimize aerosolization and exposure.

  • Preparation: Ensure the chemical fume hood is operational. Gather all necessary equipment, including a calibrated balance, spatulas, weighing paper/boat, and solvent.

  • Don PPE: Put on all required PPE as outlined in Section 2.

  • Weighing: Perform all weighing operations within the fume hood. Handle the solid gently to minimize dust generation.

  • Dissolution: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing.

  • Cleaning: Clean any residual powder from the balance and work surface using a damp cloth, which should then be disposed of as hazardous waste.

Reaction and Work-up
  • All reactions should be conducted in a chemical fume hood.

  • Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.[2]

  • Use appropriate glassware and ensure all connections are secure.

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to protect both personnel and the environment.

  • Waste Segregation: All waste contaminated with 5-Fluoro-2-methylsulfonylaniline, including gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the associated hazards.[7]

  • Disposal Method: The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[7] This process effectively breaks the strong carbon-fluorine bonds.[7] Do not dispose of this chemical down the drain or in regular trash.

  • Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal.

Waste Management Summary Table
Waste TypeContainerLabelingStorage Location
Solid Waste Puncture-resistant, sealed container"Hazardous Waste: Solid Halogenated Organic"Designated hazardous waste accumulation area
Liquid Waste Leak-proof container with a secure cap"Hazardous Waste: Liquid Halogenated Organic"Designated hazardous waste accumulation area with secondary containment

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Readiness A Verify Fume Hood Operation B Don Full PPE: Lab Coat, Goggles, Gloves A->B C Weigh Solid Chemical B->C Proceed to Handling D Prepare Solution C->D E Conduct Reaction D->E F Clean Work Area E->F Post-Reaction G Segregate & Label Waste F->G H Store Waste in Designated Area G->H J Review Spill & Exposure Procedures H->J Be Prepared I Know Location of Eyewash & Safety Shower I->J

Caption: Workflow for the safe handling of 5-Fluoro-2-methylsulfonylaniline.

References

  • Ruji Biology. (n.d.). 2-Fluoro-5-(methylsulfonyl)aniline. Retrieved from [Link]

  • Kennedy, G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149-70. Retrieved from [Link]

  • Pike, V. W. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 791-793. Retrieved from [Link]

  • Szabo, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Omega, 6(11), 7345-7359. Retrieved from [Link]

  • Szabo, D., et al. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Omega. Retrieved from [Link]

  • Johansson, E., et al. (n.d.). Discovery of Fluorotelomer Sulfones in the Blubber of Greenland Killer Whales (Orcinus Orca). ChemRxiv. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.